molecular formula C42H74N7O17P3S B15547721 trans-19-methyleicos-2-enoyl-CoA

trans-19-methyleicos-2-enoyl-CoA

Cat. No.: B15547721
M. Wt: 1074.1 g/mol
InChI Key: ZBXRMEZNTUFVLV-AXNULRMBSA-N
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Description

Trans-19-methyleicos-2-enoyl-CoA is a useful research compound. Its molecular formula is C42H74N7O17P3S and its molecular weight is 1074.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H74N7O17P3S

Molecular Weight

1074.1 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-19-methylicos-2-enethioate

InChI

InChI=1S/C42H74N7O17P3S/c1-30(2)20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h19,21,28-31,35-37,41,52-53H,5-18,20,22-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)/b21-19+/t31-,35-,36-,37+,41-/m0/s1

InChI Key

ZBXRMEZNTUFVLV-AXNULRMBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to trans-19-Methyleicos-2-enoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-19-methyleicos-2-enoyl-CoA, a long-chain, branched, unsaturated fatty acyl-CoA. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from structurally related compounds and relevant biochemical pathways to present a theoretical yet scientifically grounded profile. This guide covers its deduced chemical structure, physicochemical properties, a hypothetical biosynthetic pathway, potential roles in cellular signaling, and detailed experimental protocols for its hypothetical analysis. The information is intended to serve as a foundational resource for researchers interested in the metabolism and potential therapeutic applications of novel branched-chain fatty acids.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, ranging from structural components of cell membranes to signaling molecules in various metabolic pathways.[1] this compound represents a unique molecular structure, combining features of a very-long-chain fatty acid, an iso-branched methyl group, and a trans-double bond in conjugation with a coenzyme A thioester. While its parent saturated fatty acid, 19-methyleicosanoic acid, has been identified in various organisms, the trans-2-enoyl-CoA derivative remains largely uncharacterized.[2] This guide aims to fill this knowledge gap by providing a detailed theoretical framework for its structure, properties, and potential biological context.

Chemical Structure and Physicochemical Properties

The structure of this compound can be deduced by combining the known structures of 19-methyleicosanoic acid and coenzyme A, with the introduction of a trans double bond at the C2 position.

Structure of 19-Methyleicosanoic Acid: 19-Methyleicosanoic acid is a 21-carbon saturated fatty acid with a methyl group at the 19th carbon, creating an iso-structure.[3]

Structure of Coenzyme A: Coenzyme A (CoA) is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3'-phosphate 5'-diphosphate. Its reactive thiol (-SH) group forms a high-energy thioester bond with acyl groups.

Deduced Structure of this compound: The carboxyl group of 19-methyleicosanoic acid is esterified to the thiol group of coenzyme A, and a double bond in the trans configuration is present between the second and third carbons of the acyl chain.

Tabulated Physicochemical Properties (Theoretical)

Due to the absence of direct experimental data for this compound, the following table presents estimated physicochemical properties based on data for 19-methyleicosanoic acid and other long-chain fatty acyl-CoAs.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₄₂H₇₄N₇O₁₇P₃SBased on the combination of 19-methyleicosanoic acid (C₂₁H₄₂O₂) and Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S), with the loss of H₂O and the introduction of a double bond (loss of 2H).
Molecular Weight Approximately 1098.1 g/mol Calculated from the molecular formula.
Physical State Likely a solid at room temperature.Long-chain saturated and monounsaturated fatty acyl-CoAs are typically solids or waxes at room temperature.
Solubility Sparingly soluble in water, soluble in organic solvents.The long hydrocarbon tail imparts hydrophobicity, while the Coenzyme A moiety provides some aqueous solubility. Expected to form micelles in aqueous solutions above a critical concentration.[4][5]
Melting Point Predicted to be high, but lower than the saturated counterpart.The trans double bond will slightly lower the melting point compared to the fully saturated 19-methyleicosanoyl-CoA.
Critical Micelle Concentration (CMC) Estimated to be in the low micromolar range.CMCs for long-chain acyl-CoAs like palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0) are in the range of 7-250 µM.[5]

Hypothetical Biosynthesis and Biological Role

This compound is likely an intermediate in the biosynthesis or degradation of 19-methyleicosanoic acid. The biosynthesis of iso-branched-chain fatty acids typically starts with a branched-chain amino acid precursor.

Hypothetical Biosynthetic Pathway

The biosynthesis of 19-methyleicosanoic acid, and by extension its enoyl-CoA intermediate, is proposed to initiate from the branched-chain amino acid leucine, which is converted to isovaleryl-CoA. This serves as the primer for fatty acid synthase (FAS) to build the long acyl chain. The formation of this compound would be a key step in each cycle of fatty acid elongation.

Biosynthesis Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Transamination isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->isovaleryl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) isovaleryl_CoA->FAS elongated_acyl_CoA Elongated Acyl-CoA (Cn+2) FAS->elongated_acyl_CoA Condensation, Reduction, Dehydration malonyl_CoA Malonyl-CoA malonyl_CoA->FAS trans_enoyl_CoA This compound elongated_acyl_CoA->trans_enoyl_CoA saturated_acyl_CoA 19-Methyleicosanoyl-CoA trans_enoyl_CoA->saturated_acyl_CoA Reduction (Enoyl-CoA Reductase) final_product 19-Methyleicosanoic Acid saturated_acyl_CoA->final_product Thioesterase Signaling BCFA This compound or its derivatives Membrane Cell Membrane BCFA->Membrane Modulates Fluidity PPARa PPARα BCFA->PPARa Activates SREBP1c SREBP-1c BCFA->SREBP1c Modulates Gene_Expression Gene Expression PPARa->Gene_Expression SREBP1c->Gene_Expression Metabolic_Response Altered Lipid Metabolism & Inflammation Gene_Expression->Metabolic_Response SynthesisWorkflow start 19-Methyleicosanoic Acid activation Activation with NHS/DCC start->activation nhs_ester 19-Methyleicosanoyl-NHS ester activation->nhs_ester reaction Reaction in Bicarbonate Buffer nhs_ester->reaction coenzyme_a Coenzyme A coenzyme_a->reaction product Crude this compound reaction->product purification Reverse-Phase HPLC product->purification final_product Purified Product purification->final_product AnalysisWorkflow sample Biological Sample extraction Lipid Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup lc Reverse-Phase LC Separation cleanup->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms detection Precursor Ion Scan / MRM ms->detection data Data Analysis detection->data

References

A Technical Guide to the Role of trans-19-Methyleicos-2-enoyl-CoA in Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical context of trans-19-methyleicos-2-enoyl-CoA as a key intermediate in the biosynthesis of 19-methyleicosanoic acid, a branched-chain fatty acid (BCFA). While specific enzymatic data for this particular intermediate is not extensively documented, this paper extrapolates from the well-established principles of fatty acid elongation, particularly in bacterial systems where BCFAs are prominent. We detail the general fatty acid synthase (FAS-II) pathway, the origin of branched-chain primers, relevant enzymatic activities, and state-of-the-art analytical methodologies for the quantification of acyl-CoA species. This guide serves as a foundational resource for researchers investigating the metabolism of BCFAs and for professionals in drug development targeting fatty acid synthesis pathways.

Introduction to Branched-Chain Fatty Acid Elongation

Fatty acid synthesis is a fundamental anabolic process. While straight-chain fatty acids are predominant in many organisms, branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, influencing fluidity, permeability, and stability.[1][2] BCFAs are characterized by one or more methyl groups on the acyl chain. Their biosynthesis follows the general fatty acid elongation cycle but is initiated by a branched-chain acyl-CoA primer instead of acetyl-CoA.[3] These primers are typically derived from the catabolism of branched-chain amino acids such as leucine, valine, and isoleucine.[4][5]

19-methyleicosanoic acid is a C21 anteiso-BCFA. Its biosynthesis involves the elongation of a 2-methylbutyryl-CoA primer, derived from isoleucine.[3][4] The elongation process is a cycle of four enzymatic reactions, repeated to add two-carbon units from malonyl-CoA. This compound is the specific unsaturated intermediate formed during the final elongation cycle leading to the 21-carbon chain.

Biosynthesis of the Anteiso Primer from Isoleucine

The synthesis of anteiso-BCFAs, which have a methyl branch on the antepenultimate carbon, begins with the amino acid isoleucine. The metabolic conversion of isoleucine to the initial primer for fatty acid synthesis, 2-methylbutyryl-CoA, involves two key enzymatic steps:

  • Transamination: Isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvaleric acid, by a branched-chain amino acid transaminase (BCAT).[4]

  • Oxidative Decarboxylation: The α-keto acid is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to produce 2-methylbutyryl-CoA.[3][6]

This 2-methylbutyryl-CoA molecule serves as the starter unit for the fatty acid elongation machinery.

G Isoleucine Isoleucine alpha_keto α-keto-β-methylvaleric acid Isoleucine->alpha_keto IlvE (BCAT) primer 2-methylbutyryl-CoA (Anteiso Primer) alpha_keto->primer BCKD Complex FAS Fatty Acid Elongation (FAS-II System) primer->FAS

Figure 1: Pathway for anteiso-primer synthesis from isoleucine.

The General Fatty Acid Elongation Cycle (FAS-II)

In many bacteria, the elongation of fatty acids beyond C16/C18 is carried out by the Type II Fatty Acid Synthase (FAS-II) system, which consists of discrete, monofunctional enzymes.[7][8] The cycle adds two-carbon units from malonyl-CoA (or methylmalonyl-CoA in some cases) to a growing acyl chain, which is typically attached to an Acyl Carrier Protein (ACP). The process involves four key reactions:

  • Condensation: A β-ketoacyl-ACP synthase (Kas) catalyzes the condensation of an acyl-CoA (or acyl-ACP) with malonyl-ACP, extending the chain by two carbons and releasing CO₂.

  • First Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase (FabG), using NADPH as the reducing equivalent.

  • Dehydration: A β-hydroxyacyl-ACP dehydratase (FabZ) removes a molecule of water to create a trans-2-enoyl-ACP intermediate.

  • Second Reduction: The trans-2-enoyl-ACP is reduced by an enoyl-ACP reductase (InhA in Mycobacterium), using NADH or NADPH, to form a saturated acyl-ACP, now two carbons longer.[7]

This elongated acyl-ACP can then begin another cycle of elongation. The final product is typically released from ACP as a free fatty acid or converted to its acyl-CoA ester.

G cluster_0 Fatty Acid Elongation Cycle (FAS-II) Acyl_ACP_n Acyl-ACP (Cn) Beta_Keto β-Ketoacyl-ACP (Cn+2) Acyl_ACP_n->Beta_Keto 1. Condensation (KasA/KasB) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Beta_Keto Beta_Hydroxy β-Hydroxyacyl-ACP (Cn+2) Beta_Keto->Beta_Hydroxy 2. Reduction (FabG1) NADPH -> NADP+ Trans_Enoyl trans-2-Enoyl-ACP (Cn+2) Beta_Hydroxy->Trans_Enoyl 3. Dehydration (Dehydrase) Acyl_ACP_n2 Acyl-ACP (Cn+2) Trans_Enoyl->Acyl_ACP_n2 4. Reduction (InhA) NADH -> NAD+ Acyl_ACP_n2->Acyl_ACP_n Next Cycle

Figure 2: The four core reactions of the FAS-II elongation cycle.

Proposed Elongation Pathway to 19-Methyleicosanoyl-CoA

The synthesis of 19-methyleicosanoic acid starts with the 2-methylbutyryl-CoA primer (a C5 unit). This primer undergoes eight successive elongation cycles, each adding a two-carbon unit. In the final cycle, a C19 precursor, 17-methylnonadecanoyl-CoA, is elongated to the C21 product. It is within this last cycle that this compound appears as the specific intermediate after the dehydration step.

The key intermediate, trans-2-enoyl-CoA, is the substrate for the final reducing enzyme of the cycle, a trans-2-enoyl-CoA reductase.[9][10] The activity and stability of this enzyme are critical for the successful synthesis of very-long-chain fatty acids.[11]

Quantitative Data on Fatty Acid Elongation

Direct kinetic data for the enzymes metabolizing this compound are not available. However, data from related systems provide insight into the efficiency of the elongation process.

Table 1: Representative Kinetic Parameters of Fatty Acid Elongation Enzymes

Enzyme Family Example Enzyme Organism Substrate(s) Km (µM) kcat (s-1) Reference
β-Ketoacyl Synthase (KS) mFAS (KS domain) Metazoan Decanoyl-ACP, Malonyl-ACP 1.5 (Decanoyl-ACP) 1.2 [12]
Acyl-ACPs (C2-C10) - 0.2 - 1.2 [12]
trans-2-Enoyl-CoA Reductase TECR (Human) Homo sapiens trans-2-hexadecenoyl-CoA Not reported Reduced activity in mutants [9][11]

| | Tsc13 (Yeast) | S. cerevisiae | C24-trans-2-enoyl-CoA | Not reported | Reduced activity in mutants |[10] |

Table 2: Performance of Analytical Methods for Acyl-CoA Quantification

Analytical Method Analyte Class Limit of Detection (LOD) Recovery Range Biological Matrix Reference
UHPLC-ESI-MS/MS Acyl-CoAs (C2-C20) 1-5 fmol 90-111% Mouse liver, HepG2 cells [13]
LC-MS² (Positive ESI) Long-Chain Acyl-CoAs Femtomole range 94.8-110.8% (Accuracy) Rat liver [14]

| HPLC (Fluorescence Detection) | Acyl-CoAs (C4-C20) | As low as 6 fmol | Not specified | Plant tissues |[15] |

Experimental Protocols

Protocol for In Vitro Fatty Acid Elongation Assay

This protocol describes a general method to measure the elongation of a fatty acyl-CoA primer using cell-free extracts.

1. Preparation of Cell-Free Extract: a. Grow bacterial cells (e.g., Mycobacterium smegmatis or a relevant strain) to mid-log phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.0, with 1 mM DTT). c. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press on ice. d. Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear supernatant (cell-free extract). Determine protein concentration using a standard assay (e.g., Bradford).

2. Elongation Reaction: a. Prepare a reaction mixture containing:

  • 100 mM potassium phosphate buffer, pH 7.0
  • 1 mM ATP
  • 0.5 mM NADH
  • 0.5 mM NADPH
  • 100 µM Malonyl-CoA (can be radiolabeled, e.g., [14C]malonyl-CoA, for tracking)
  • 50 µM of the starter acyl-CoA (e.g., 2-methylbutyryl-CoA)
  • 1-2 mg/mL of cell-free extract protein b. Incubate the reaction mixture at the optimal growth temperature of the organism (e.g., 37°C) for 1-2 hours. c. Stop the reaction by adding a strong base (e.g., 2.5 M KOH) to saponify the resulting fatty acyl-CoAs.

3. Analysis of Products: a. Acidify the saponified mixture (e.g., with concentrated HCl) to protonate the free fatty acids. b. Extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether). c. Dry the organic extract and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol. d. Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the elongated products. If radiolabel was used, analysis can be done via scintillation counting or radio-TLC.

Protocol for Quantification of Fatty Acyl-CoAs by LC-MS/MS

This protocol outlines a robust method for the quantitative analysis of specific acyl-CoA intermediates like this compound from biological samples.[13][16]

1. Sample Preparation and Extraction: a. Flash-freeze the biological sample (tissue or cell pellet) in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen sample in a pre-cooled extraction solution (e.g., 2-propanol and 0.1 M KH₂PO₄) containing an internal standard (e.g., heptadecanoyl-CoA).[16] c. Add acetonitrile (B52724) and saturated ammonium (B1175870) sulfate (B86663) to precipitate proteins and partition the phases.[16] d. Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs. e. Dilute the supernatant with a suitable buffer (e.g., 0.1 M KH₂PO₄, pH 4.9) before analysis.[16]

2. Chromatographic Separation: a. Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system. b. Employ a reversed-phase column (e.g., C18) suitable for separating lipids. c. Use a gradient elution program with mobile phases such as ammonium hydroxide (B78521) in water (pH 10.5) and acetonitrile.[14] This high pH improves peak shape and sensitivity.

3. Mass Spectrometric Detection: a. Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. b. For profiling, perform a neutral loss scan of 507 Da, which corresponds to the phosphoadenosine diphosphate (B83284) moiety of CoA.[14] c. For quantification, use Multiple Reaction Monitoring (MRM) mode. This requires defining the specific precursor ion (the m/z of the target acyl-CoA) and a characteristic product ion for high selectivity and sensitivity.

G Sample Biological Sample (Tissue/Cells) Quench 1. Quenching (Liquid Nitrogen) Sample->Quench Extract 2. Extraction (Solvents + Internal Std) Quench->Extract Separate 3. Phase Separation (Centrifugation) Extract->Separate Supernatant Supernatant (Contains Acyl-CoAs) Separate->Supernatant UHPLC 4. UHPLC Separation (C18 Column) Supernatant->UHPLC MS 5. MS/MS Detection (MRM / Neutral Loss Scan) UHPLC->MS Data 6. Data Analysis (Quantification) MS->Data

Figure 3: Experimental workflow for acyl-CoA quantification.

Conclusion and Future Directions

This compound is a theoretically essential, yet uncharacterized, intermediate in the biosynthesis of 19-methyleicosanoic acid. This guide has contextualized its role by drawing upon the established principles of branched-chain fatty acid elongation. The synthesis pathway initiates with an isoleucine-derived primer and proceeds through the canonical FAS-II enzymatic cycle.

Future research should focus on the direct characterization of this pathway. Key objectives include:

  • Enzyme Identification: Identifying and isolating the specific elongase system components (Kas, reductases, dehydratase) responsible for synthesizing very-long-chain BCFAs in relevant organisms.

  • Kinetic Analysis: Performing detailed enzymatic assays with purified components to determine the substrate specificity and kinetic parameters for intermediates like this compound.

  • In Vivo Flux Analysis: Utilizing stable isotope tracing in living systems to measure the metabolic flux through the BCFA synthesis pathway and confirm the presence and turnover of key intermediates.

Accomplishing these objectives will provide a more complete understanding of BCFA metabolism and could unveil novel targets for antimicrobial drug development, particularly for pathogens reliant on specific branched-chain lipids in their cell envelopes.

References

An In-depth Technical Guide to the Putative Metabolic Pathway of trans-19-Methyleicos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound trans-19-methyleicos-2-enoyl-CoA is not a recognized metabolite in established biochemical literature. This guide, therefore, presents a scientifically plausible, hypothetical metabolic pathway based on well-understood principles of fatty acid metabolism, particularly the oxidation of long-chain, odd-numbered, and branched-chain fatty acids. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a C21 acyl-coenzyme A derivative. Its structure suggests it is an intermediate in fatty acid metabolism. Specifically, it is a 20-carbon (eicosanoyl) chain with a methyl group at the 19th position and a trans double bond between carbons 2 and 3. The presence of an odd number of carbon atoms in the main chain and a methyl branch near the terminus necessitates a combination of metabolic pathways for its complete oxidation, involving both mitochondrial β-oxidation and peroxisomal α-oxidation. This guide will delineate the proposed catabolic pathway, present relevant quantitative data, detail experimental methodologies for its study, and provide visual representations of the key processes.

Proposed Metabolic Pathway

The catabolism of this compound is proposed to occur in three main stages:

  • Initial cycles of mitochondrial β-oxidation.

  • Peroxisomal α-oxidation to bypass the methyl-branch block.

  • Final processing of the remaining branched-chain acyl-CoA.

The molecule this compound is already an intermediate of β-oxidation, specifically the product of the initial acyl-CoA dehydrogenase step. Therefore, it can directly enter the mitochondrial β-oxidation spiral at the second step, catalyzed by enoyl-CoA hydratase.

Stage 1: Mitochondrial β-Oxidation

The C21 acyl-CoA chain undergoes eight successive cycles of β-oxidation within the mitochondria. Each cycle consists of four enzymatic reactions, resulting in the shortening of the fatty acyl-CoA chain by two carbons and the release of one molecule of acetyl-CoA, one FADH₂, and one NADH.

After eight cycles, a total of eight acetyl-CoA molecules are produced, and the remaining acyl-CoA is 3-methyl-pentanoyl-CoA. The presence of a methyl group on the β-carbon (C3) of this molecule inhibits the action of β-hydroxyacyl-CoA dehydrogenase, thus blocking further degradation by the standard β-oxidation pathway.

Stage 2: Peroxisomal α-Oxidation

The 3-methyl-pentanoyl-CoA is transported to the peroxisome to undergo α-oxidation, a pathway that catabolizes β-methyl-branched fatty acids like phytanic acid.[1] This process involves the removal of a single carbon atom from the carboxyl end.

The key steps in the peroxisome are:

  • Hydroxylation: Phytanoyl-CoA dioxygenase (PHYH), an Fe²⁺ and 2-oxoglutarate-dependent enzyme, hydroxylates the α-carbon (C2) to form 2-hydroxy-3-methyl-pentanoyl-CoA.[2][3]

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase (2-HPCL), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves the C1-C2 bond to yield formyl-CoA and 2-methyl-butanal.[2]

  • Dehydrogenation: The 2-methyl-butanal is oxidized by an aldehyde dehydrogenase to 2-methyl-butanoic acid.

  • Activation: 2-methyl-butanoic acid is then activated to its CoA ester, 2-methyl-butanoyl-CoA, which can be transported back to the mitochondria for final processing.

Stage 3: Final Oxidation of 2-Methyl-butanoyl-CoA

2-Methyl-butanoyl-CoA is an intermediate also found in the catabolism of the amino acid isoleucine. Its final degradation in the mitochondria involves the following steps:

  • Dehydrogenation: A branched-chain acyl-CoA dehydrogenase converts 2-methyl-butanoyl-CoA to tiglyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds water to form 2-methyl-3-hydroxybutyryl-CoA.

  • Dehydrogenation: A dehydrogenase oxidizes the hydroxyl group to yield 2-methylacetoacetyl-CoA.

  • Thiolysis: A thiolase cleaves 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.

The resulting acetyl-CoA enters the citric acid cycle. The propionyl-CoA is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, which also enters the citric acid cycle.[4]

Metabolic_Pathway start This compound (C21:1) beta_ox 8 Cycles of β-Oxidation start->beta_ox intermediate 3-Methyl-pentanoyl-CoA (C6) beta_ox->intermediate β-Oxidation Blocked acetyl_coa_mito 8 Acetyl-CoA beta_ox->acetyl_coa_mito Product alpha_ox α-Oxidation intermediate->alpha_ox Transport to Peroxisome tca_cycle TCA Cycle acetyl_coa_mito->tca_cycle alpha_intermediate 2-Methyl-butanoyl-CoA (C5) alpha_ox->alpha_intermediate formyl_coa Formyl-CoA -> CO2 alpha_ox->formyl_coa final_ox Branched-Chain Acyl-CoA Oxidation alpha_intermediate->final_ox Transport to Mitochondria acetyl_coa_final 1 Acetyl-CoA final_ox->acetyl_coa_final propionyl_coa 1 Propionyl-CoA final_ox->propionyl_coa tca_cycle_final TCA Cycle acetyl_coa_final->tca_cycle_final succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->tca_cycle_final

Caption: Proposed metabolic pathway of this compound.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes representative kinetic data for key enzymes involved in the proposed pathway. Data for β-oxidation enzymes are general values, while data for Phytanoyl-CoA Dioxygenase are based on published studies.

EnzymeSubstrateKm (µM)Source
Enoyl-CoA Hydratasetrans-2-Enoyl-CoAs10-50General Literature
3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyacyl-CoAs5-100General Literature
β-Ketoacyl-CoA Thiolase3-Ketoacyl-CoAs1-50General Literature
Phytanoyl-CoA Dioxygenase (PHYH)Phytanoyl-CoA29.5[3]
Phytanoyl-CoA Dioxygenase (PHYH)3-Methylhexadecanoyl-CoA40.8[3]
Estimated ATP Yield

The complete oxidation of one molecule of 19-methyleicosanoic acid (the precursor fatty acid) to CO₂ and H₂O yields a significant amount of ATP. The calculation assumes activation of the fatty acid and considers the products from all stages of oxidation.[4][5][6]

ProcessFADH₂ YieldNADH YieldAcetyl-CoA YieldATP from Propionyl-CoATotal ATP
Activation-2
β-Oxidation (8 cycles)888
α-Oxidation-1 (from Formate)
Final Oxidation122
Propionyl-CoA -> Succinyl-CoA-15
Subtotal 9 8 10 5
Total ATP 13.5 (x 1.5)20 (x 2.5)100 (x 10)5 136.5

Note: The final oxidation of 2-methyl-butanoyl-CoA yields one Acetyl-CoA and one Propionyl-CoA. The table reflects the subsequent oxidation of that final acetyl-CoA. One NADH is consumed in the conversion of formyl-CoA to CO₂. Propionyl-CoA conversion to succinyl-CoA requires one ATP and generates one NADH, for a net gain of 5 ATP.

Experimental Protocols

The analysis of acyl-CoA intermediates is crucial for validating this proposed pathway. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art method for this purpose.[7]

Analysis of Acyl-CoA Intermediates by LC-MS/MS

Objective: To identify and quantify acyl-CoA species from biological samples (e.g., cultured cells, tissue homogenates) incubated with a substrate like 19-methyleicosanoic acid.

1. Sample Preparation and Extraction: a. Quench metabolic activity by flash-freezing the cell pellet or tissue sample in liquid nitrogen. b. Homogenize the frozen sample in a pre-chilled extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[8] c. Include internal standards (e.g., odd-chain acyl-CoAs not expected in the sample) for quantification. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris. e. Collect the supernatant and dry it under a stream of nitrogen or by lyophilization. f. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[7]

2. LC Separation: a. Use a reverse-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm particle size). b. Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water. c. Mobile Phase B: Acetonitrile. d. Run a gradient elution to separate the acyl-CoAs based on their hydrophobicity. For example:

  • 0-2 min: 5% B
  • 2-15 min: Ramp to 95% B
  • 15-20 min: Hold at 95% B
  • 20-21 min: Return to 5% B
  • 21-25 min: Re-equilibrate at 5% B e. Maintain a constant flow rate (e.g., 0.2 mL/min) and column temperature (e.g., 30°C).

3. MS/MS Detection: a. Use a tandem mass spectrometer (e.g., triple quadrupole or Q-Exactive Orbitrap) with an electrospray ionization (ESI) source in positive ion mode. b. For targeted quantification, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). Monitor the specific precursor-to-product ion transitions for each expected acyl-CoA intermediate. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine portion (507 Da). c. For untargeted analysis, perform full scan MS and data-dependent MS/MS to identify all detectable acyl-CoA species.

4. Data Analysis: a. Integrate the peak areas for each analyte and the internal standard. b. Generate a standard curve using authentic standards to determine the absolute concentration of each acyl-CoA intermediate. c. Compare the acyl-CoA profiles of substrate-treated samples to control samples to identify intermediates of the metabolic pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Biological Sample (Cells/Tissue) sp2 Quench Metabolism (Liquid N2) sp1->sp2 sp3 Homogenize in Extraction Solvent sp2->sp3 sp4 Add Internal Standards sp3->sp4 sp5 Centrifuge & Collect Supernatant sp4->sp5 sp6 Dry & Reconstitute sp5->sp6 lc LC Separation (Reverse Phase C18) sp6->lc ms MS/MS Detection (ESI+, SRM/PRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification (Standard Curve) dp1->dp2 dp3 Pathway Identification dp2->dp3

Caption: Experimental workflow for acyl-CoA analysis by LC-MS/MS.

Conclusion

The proposed metabolic pathway for this compound provides a comprehensive, albeit hypothetical, framework for its complete catabolism. This pathway integrates mitochondrial β-oxidation and peroxisomal α-oxidation, highlighting the metabolic versatility required to process complex fatty acids. The quantitative data and experimental protocols provided herein offer a foundation for future research to validate this pathway and to investigate the enzymes and intermediates involved. Such studies will be invaluable for advancing our understanding of lipid metabolism and its implications in health and disease.

References

The Biosynthesis of trans-19-methyleicos-2-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed biosynthetic pathway of trans-19-methyleicos-2-enoyl-CoA, a specialized fatty acyl-CoA intermediate. While direct experimental evidence for the biosynthesis of this specific molecule is not extensively documented in current literature, its structure strongly suggests a pathway rooted in the well-established principles of anteiso-branched-chain fatty acid synthesis and subsequent fatty acid elongation. This document provides a comprehensive overview of the enzymatic steps, substrate requirements, and regulatory mechanisms likely involved in its formation. Detailed experimental protocols and quantitative data from related biosynthetic systems are presented to facilitate further research and investigation into this and similar metabolic pathways. The information herein is intended to serve as a foundational resource for researchers in lipid metabolism, enzymology, and drug development.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-stage process commencing with the catabolism of the amino acid L-isoleucine to generate a branched-chain primer, followed by multiple cycles of fatty acid elongation. The "19-methyl" designation on a 20-carbon chain indicates an anteiso structure, which points to 2-methylbutyryl-CoA as the initiating molecule.[1][2] The "trans-2-enoyl" moiety is a characteristic intermediate of the fatty acid elongation cycle, just prior to the final reduction step.

The overall pathway can be divided into two primary phases:

  • Primer Synthesis: The generation of 2-methylbutyryl-CoA from L-isoleucine.

  • Fatty Acid Elongation: The sequential addition of two-carbon units to the 2-methylbutyryl-CoA primer through seven cycles of the fatty acid elongation system. This compound is the product of the dehydration step in the final elongation cycle.

Primer Synthesis: From L-Isoleucine to 2-Methylbutyryl-CoA

The synthesis of the anteiso-branched primer, 2-methylbutyryl-CoA, is a direct result of the catabolism of L-isoleucine. This process involves two key enzymatic steps:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvaleric acid by a branched-chain amino acid transaminase (BCAT).

  • Oxidative Decarboxylation: α-keto-β-methylvaleric acid is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDH) to yield 2-methylbutyryl-CoA.[1][3]

G Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvaleric acid Isoleucine->KetoAcid Branched-chain amino acid transaminase (BCAT) Primer 2-methylbutyryl-CoA KetoAcid->Primer Branched-chain α-keto acid dehydrogenase complex (BCKDH)

Caption: Synthesis of the 2-methylbutyryl-CoA primer.

Fatty Acid Elongation Pathway

Once formed, 2-methylbutyryl-CoA serves as the primer for fatty acid elongation. This process occurs primarily in the endoplasmic reticulum and mitochondria, catalyzed by elongase (ELOVL) enzyme systems.[4] Each elongation cycle adds two carbons from malonyl-CoA and consists of four reactions:

  • Condensation: The acyl-CoA chain is elongated by two carbons through condensation with malonyl-CoA, catalyzed by a β-ketoacyl-CoA synthase (ELOVL).

  • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.

  • Dehydration: The β-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a β-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TECR), also using NADPH.

To reach a 20-carbon chain from the 5-carbon 2-methylbutyryl-CoA primer, seven cycles of elongation are required. This compound is the intermediate formed after the dehydration step of the seventh and final cycle.

G cluster_cycle Fatty Acid Elongation Cycle (n) Start 19-methyl-nonadecanoyl-CoA (C19, saturated, branched) Condensation Condensation (ELOVL) Start->Condensation Malonyl Malonyl-CoA Malonyl->Condensation Ketoacyl β-keto-19-methyleicosanoyl-CoA Condensation->Ketoacyl Reduction1 Reduction (KAR) Ketoacyl->Reduction1 Hydroxyacyl β-hydroxy-19-methyleicosanoyl-CoA Reduction1->Hydroxyacyl Dehydration Dehydration (HACD) Hydroxyacyl->Dehydration Target This compound Dehydration->Target Reduction2 Reduction (TECR) Target->Reduction2 End 19-methyleicosanoyl-CoA (C20, saturated, branched) Reduction2->End

Caption: Final cycle of elongation leading to the target molecule.

Quantitative Data

Direct kinetic data for the enzymes involved in this compound biosynthesis are unavailable. However, data from studies on branched-chain fatty acid synthesis and fatty acid elongation with various substrates provide valuable insights into the potential efficiencies of these reactions.

Table 1: Michaelis-Menten Constants (Km) for Related Enzymes

Enzyme Substrate Organism/System Km (µM) Reference
Branched-chain α-keto acid dehydrogenase (BCKDH) α-keto-β-methylvalerate Bacillus subtilis High affinity (specific value not stated) [3]
Fatty Acid Synthase (FAS) Malonyl-CoA Metazoan Lower turnover with methylmalonyl-CoA [5][6]
Fatty Acid Elongase (ELOVL) Malonyl-CoA Human - [7]

| trans-2-enoyl-CoA Reductase | Crotonyl-CoA (C4) | Eimeria tenella | 40 | - |

Table 2: Catalytic Efficiency (Vmax) for Related Enzymes

Enzyme Substrate Organism/System Vmax (µmol/min/mg) Reference
Fatty Acid Synthase (FAS) Malonyl-CoA Metazoan Lower with methylmalonyl-CoA [5][6]

| trans-2-enoyl-CoA Reductase | Crotonyl-CoA (C4) | Eimeria tenella | 10 | - |

Note: The data presented are for analogous enzymes and substrates and should be considered as indicative rather than absolute values for the biosynthesis of this compound.

Experimental Protocols

The following protocols are adapted from established methods for assaying fatty acid synthesis and elongation enzymes. They can be modified to investigate the biosynthesis of this compound.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol measures the oxidative decarboxylation of α-keto-β-methylvaleric acid.

  • Principle: The activity of BCKDH is determined by monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm.

  • Reagents:

    • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM Coenzyme A (CoA), 2 mM NAD+.

    • Substrate: 10 mM α-keto-β-methylvaleric acid.

    • Enzyme: Purified or partially purified BCKDH complex.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer.

    • Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate, α-keto-β-methylvaleric acid.

    • Monitor the increase in absorbance at 340 nm for 10 minutes.

    • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for Fatty Acid Elongase (ELOVL) Activity

This protocol measures the incorporation of [14C]-malonyl-CoA into a branched-chain acyl-CoA primer.

  • Principle: The elongation of 2-methylbutyryl-CoA is quantified by measuring the incorporation of radiolabeled malonyl-CoA into the fatty acid product.

  • Reagents:

    • Elongation Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM MgCl2, 1 mM NADPH, 1 mM dithiothreitol (B142953) (DTT).

    • Primers: 100 µM 2-methylbutyryl-CoA (or a longer-chain branched acyl-CoA).

    • Substrate: 50 µM [2-14C]-malonyl-CoA (specific activity ~50 mCi/mmol).

    • Enzyme: Microsomal preparation containing ELOVL activity.

  • Procedure:

    • Combine the elongation buffer, primer, and enzyme preparation in a microcentrifuge tube.

    • Initiate the reaction by adding [14C]-malonyl-CoA.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 5 M HCl.

    • Extract the fatty acids with 700 µL of hexane (B92381).

    • Wash the hexane phase with water to remove unincorporated [14C]-malonyl-CoA.

    • Measure the radioactivity in the hexane phase using liquid scintillation counting.

G Start Prepare Microsomal Fraction (Source of ELOVL) Reaction Incubate with: - 2-methylbutyryl-CoA (primer) - [14C]-malonyl-CoA - NADPH Start->Reaction Stop Stop Reaction (Add HCl) Reaction->Stop Extract Extract Lipids (Hexane) Stop->Extract Wash Wash Hexane Phase Extract->Wash Count Scintillation Counting Wash->Count

Caption: Workflow for the ELOVL activity assay.

Regulation of Biosynthesis

The biosynthesis of this compound is likely regulated at several key points:

  • Substrate Availability: The availability of the L-isoleucine precursor is a primary determinant for the synthesis of the 2-methylbutyryl-CoA primer.[8]

  • Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the formation of malonyl-CoA, the two-carbon donor for elongation. ACC is a major regulatory point in fatty acid synthesis, controlled by allosteric mechanisms (activated by citrate, inhibited by palmitoyl-CoA) and covalent modification (phosphorylation).[4]

  • Gene Expression: The expression of the genes encoding the BCKDH complex and the specific ELOVL enzymes involved in branched-chain fatty acid elongation can be regulated by developmental and dietary signals.

Conclusion

The biosynthesis of this compound represents a convergence of branched-chain amino acid catabolism and the fatty acid elongation machinery. While this molecule may be a transient intermediate, understanding its formation is crucial for a complete picture of lipid diversity and metabolism. The proposed pathway and experimental frameworks provided in this guide offer a starting point for the definitive characterization of its biosynthesis and the elucidation of its potential physiological roles. Further research, particularly utilizing modern mass spectrometry and gene-editing techniques, will be instrumental in validating this proposed pathway and uncovering the specific enzymes and regulatory networks involved.

References

Unveiling a Key Intermediate in Vaccine Adjuvant Biosynthesis: A Technical Guide to trans-19-methyleicos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of trans-19-methyleicos-2-enoyl-CoA, a pivotal, yet transient, intermediate in the biosynthesis of the potent vaccine adjuvant QS-21. The discovery and characterization of this molecule are intrinsically linked to the recent elucidation of the complete QS-21 biosynthetic pathway, a significant breakthrough for the sustainable production of this critical immunological component. QS-21, a saponin (B1150181) traditionally extracted from the Chilean soapbark tree (Quillaja saponaria), is a key ingredient in several approved human vaccines, including those for shingles and malaria.[1][2][3] The complex and unusual C18 acyl side chain of QS-21 is crucial for its immunostimulatory activity, and this compound represents a key building block in its assembly.[4]

This document details the discovery, biosynthetic pathway, and experimental protocols related to this compound, providing a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and vaccine development.

Discovery and Biological Significance

The existence of this compound was hypothesized and subsequently confirmed during the extensive research that successfully reconstituted the entire 20-step biosynthetic pathway of QS-21 in heterologous systems, namely Nicotiana benthamiana (a tobacco relative) and the yeast Saccharomyces cerevisiae.[3][5] Prior to this work, the origin and assembly of the unique glycosylated C18 acyl chain of QS-21 were unknown.[2] It was proposed that this complex acyl moiety is constructed from the ligation of two C9 acyl units.[3]

The discovery of the enzymatic machinery responsible for synthesizing this acyl chain revealed the role of a series of enzymes, including polyketide synthases (PKS) and ketoreductases (KR), that build the carbon backbone. This compound emerges as a product of this enzymatic cascade before its subsequent incorporation into the growing acyl chain. Its transient nature and low intracellular concentrations made its direct detection challenging, necessitating sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for its identification in engineered microbial systems.[5]

Biosynthesis of the QS-21 Acyl Chain

The formation of this compound is an integral part of the assembly of the C9 acyl unit, which dimerizes to form the C18 chain of QS-21. The biosynthesis is a multi-step enzymatic process involving enzymes from several families.

Key Enzymes and Substrates

The biosynthesis of the initial C9 acyl unit that includes this compound begins with the starter molecule (S)-2-methylbutyryl-CoA, which is extended by two molecules of malonyl-CoA.[5] This process is catalyzed by a suite of enzymes identified from Quillaja saponaria.

Enzyme ClassGene Name(s)Function in Acyl Chain Biosynthesis
Coenzyme A LigaseCCL1 (Qs0229930)Activation of the precursor 2-methylbutyric acid to (S)-2-methylbutyryl-CoA.[4]
Polyketide Synthase (Type III)PKS4, PKS5Catalyze the initial Claisen condensation reactions, extending the starter unit with malonyl-CoA.[5]
KetoreductaseKR1, KR2Reduce keto groups introduced by the PKS enzymes.[5]
Acyltransferase (BAHD family)ACT2, ACT3Transfer the C9 acyl units to the glycosylated triterpene scaffold.[4]
Biosynthetic Pathway Workflow

The following diagram illustrates the key steps in the formation of the C9 acyl unit, including the generation of this compound, and its subsequent utilization.

QS21_Acyl_Chain_Biosynthesis cluster_precursors Initial Precursors cluster_activation Activation cluster_chain_elongation C9 Acyl Unit Assembly cluster_dimerization_and_attachment Acyl Chain Finalization and Attachment 2_Methylbutyric_acid 2-Methylbutyric acid S_2_methylbutyryl_CoA (S)-2-methylbutyryl-CoA 2_Methylbutyric_acid->S_2_methylbutyryl_CoA CCL1 Malonyl_CoA Malonyl-CoA (x2) Intermediates Polyketide Intermediates Malonyl_CoA->Intermediates S_2_methylbutyryl_CoA->Intermediates PKS4, PKS5 + Malonyl-CoA trans_19_methyleicos_2_enoyl_CoA This compound Intermediates->trans_19_methyleicos_2_enoyl_CoA KR1, KR2 C9_Acyl_Unit C9 Acyl Unit trans_19_methyleicos_2_enoyl_CoA->C9_Acyl_Unit Dimeric_C18_Acyl_Chain Dimeric C18 Acyl Chain C9_Acyl_Unit->Dimeric_C18_Acyl_Chain ACT3 QS_21_Precursor Acylated QS-21 Precursor Dimeric_C18_Acyl_Chain->QS_21_Precursor ACT2 Glycosylated_Triterpene Glycosylated Triterpene Scaffold Glycosylated_Triterpene->QS_21_Precursor

Biosynthesis of the QS-21 Acyl Chain.

Experimental Protocols

The elucidation of the QS-21 biosynthetic pathway involved a combination of gene discovery, heterologous expression, and analytical chemistry. The following are generalized protocols based on the methodologies described in the primary literature.

Heterologous Expression in Saccharomyces cerevisiae

A common method for characterizing the function of biosynthetic enzymes is to express them in a host organism that does not natively produce the compounds of interest.

Objective: To produce this compound and other acyl chain intermediates in engineered yeast for analytical verification.

Protocol:

  • Strain Engineering: A base strain of Saccharomyces cerevisiae with an upregulated mevalonate (B85504) pathway for enhanced precursor supply is used.[5]

  • Gene Synthesis and Cloning: The coding sequences for the Q. saponaria enzymes (CCL1, PKS4, PKS5, KR1, KR2) are codon-optimized for yeast and synthesized. These genes are then cloned into yeast expression vectors.

  • Yeast Transformation: The expression plasmids are transformed into the engineered yeast strain.

  • Culturing: The transformed yeast is cultured in appropriate media. For the production of the acyl chain, the culture medium may be supplemented with 2-methylbutyric acid to ensure an adequate supply of the starter unit.[5]

  • Metabolite Extraction: Yeast cells are harvested, and intracellular metabolites are extracted, typically using a solvent-based method.

  • LC-MS/MS Analysis: The cell extracts are analyzed by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) to detect and identify the acyl-CoA intermediates.

LC-MS/MS Analysis of Acyl-CoA Intermediates

The detection of low-abundance, transient intermediates like this compound requires highly sensitive and specific analytical methods.

Objective: To identify and relatively quantify acyl-CoA species from engineered yeast extracts.

Protocol:

  • Chromatographic Separation: A reverse-phase liquid chromatography method is employed to separate the acyl-CoA compounds. A C18 column is typically used.[6]

  • Mass Spectrometry Detection: The LC system is coupled to a tandem quadrupole mass spectrometer.[1]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to specifically detect the fragmentation patterns of target acyl-CoAs. This involves monitoring the transition from a specific precursor ion to a product ion. For acyl-CoAs, a common fragmentation is the loss of the CoA moiety.

  • Data Analysis: The resulting chromatograms are analyzed to identify peaks corresponding to the target acyl-CoA intermediates based on their retention times and specific mass transitions.

The following diagram outlines a general workflow for the experimental verification of the acyl chain biosynthesis.

Experimental_Workflow Gene_Synthesis Gene Synthesis (CCL1, PKS4, PKS5, KR1, KR2) Cloning Cloning into Yeast Expression Vectors Gene_Synthesis->Cloning Yeast_Transformation Yeast Transformation Cloning->Yeast_Transformation Culturing Yeast Culturing with Precursor Feeding Yeast_Transformation->Culturing Metabolite_Extraction Metabolite Extraction Culturing->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (MRM) Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Intermediate Identification LC_MS_Analysis->Data_Analysis

Experimental Workflow for Biosynthesis Verification.

Quantitative Data

While detailed kinetic parameters for the enzymes involved in the synthesis of this compound are not yet extensively published, the reconstitution of the QS-21 pathway in yeast has provided some quantitative measure of production. The yields of the final QS-21 product in the initial engineered yeast strains are in the range of 0.0012% w/w.[7] The levels of intermediates like this compound are significantly lower and are typically measured by the relative peak areas in LC-MS chromatograms.

Further research is anticipated to provide more detailed quantitative analysis of the enzymatic reactions and the accumulation of intermediates in the acyl chain biosynthetic pathway.

Conclusion and Future Outlook

The identification of this compound as a key intermediate in the biosynthesis of the QS-21 acyl chain is a direct result of the successful elucidation of the complete QS-21 pathway. This knowledge is a cornerstone for the metabolic engineering of microorganisms and plants for the sustainable and scalable production of QS-21, moving away from the reliance on the slow-growing and geographically limited Quillaja saponaria tree.

For drug development professionals, the ability to produce QS-21 and its precursors through biosynthesis opens up possibilities for generating novel analogues with potentially improved adjuvant properties, reduced toxicity, and enhanced stability. The enzymatic machinery responsible for the synthesis of this compound and the subsequent acyl chain modifications are prime targets for bioengineering efforts to create a new generation of saponin-based vaccine adjuvants. The detailed understanding of this biosynthetic pathway provides a roadmap for the rational design and production of these vital immunological compounds.

References

The Metabolic Crossroads of trans-19-Methyleicos-2-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-19-methyleicos-2-enoyl-CoA, a significant metabolic intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). As a branched-chain enoyl-CoA derivative, its metabolism is crucial for the formation of specific structural lipids and signaling molecules. This document details its position within the fatty acid elongation cycle, the enzymatic reactions it undergoes, and provides relevant quantitative data. Furthermore, it outlines detailed experimental protocols for its study and presents visual representations of the associated metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in lipidomics, metabolic disorders, and drug development.

Introduction

This compound is a C21, branched-chain, monounsaturated fatty acyl-CoA. Its structure, featuring a methyl group at the antepenultimate carbon (iso-form), designates it as a precursor to 19-methyleicosanoic acid. While straight-chain fatty acids are more common, branched-chain fatty acids play critical roles in maintaining membrane fluidity, serving as precursors for complex lipids, and participating in cellular signaling. The presence of the trans-2 double bond indicates its role as a substrate in the final reductive step of the fatty acid elongation cycle. Understanding the metabolism of this intermediate is pivotal for elucidating the biosynthesis of complex lipids and for investigating metabolic dysregulations associated with VLCFA metabolism.

Metabolic Pathway: The Fatty Acid Elongation Cycle

This compound is an intermediate in the microsomal fatty acid elongation system. This cycle sequentially adds two-carbon units to a growing fatty acyl-CoA chain. The cycle consists of four key reactions: condensation, reduction, dehydration, and a final reduction. This compound is the product of the third reaction and the substrate for the fourth and final reaction.

The immediate precursor, 3-hydroxy-19-methyleicosanoyl-CoA, is dehydrated by a 3-hydroxyacyl-CoA dehydratase to form this compound. This intermediate is then reduced by the enzyme trans-2-enoyl-CoA reductase (TECR) to produce 19-methyleicosanoyl-CoA.[1][2] This saturated very-long-chain fatty acyl-CoA can then be incorporated into various complex lipids or undergo further modifications.

Fatty_Acid_Elongation_Cycle cluster_0 Fatty Acid Elongation Cycle 18-Methylnonadecanoyl-CoA 18-Methylnonadecanoyl-CoA 3-Keto-19-methyleicosanoyl-CoA 3-Keto-19-methyleicosanoyl-CoA 18-Methylnonadecanoyl-CoA->3-Keto-19-methyleicosanoyl-CoA Condensation (Elongase) 3-Hydroxy-19-methyleicosanoyl-CoA 3-Hydroxy-19-methyleicosanoyl-CoA 3-Keto-19-methyleicosanoyl-CoA->3-Hydroxy-19-methyleicosanoyl-CoA Reduction (3-Ketoacyl-CoA Reductase) This compound This compound 3-Hydroxy-19-methyleicosanoyl-CoA->this compound Dehydration (3-Hydroxyacyl-CoA Dehydratase) 19-Methyleicosanoyl-CoA 19-Methyleicosanoyl-CoA This compound->19-Methyleicosanoyl-CoA Reduction (TECR)

Figure 1: The Fatty Acid Elongation Cycle.

Quantitative Data

Table 1: Kinetic Parameters of Rat Liver Microsomal trans-2-enoyl-CoA Reductase for Various Substrates [3]

SubstrateKm (µM)
Crotonyl-CoA (C4)20
trans-2-Hexenoyl-CoA (C6)0.5
trans-2-Hexadecenoyl-CoA (C16)1.0
NADPH10

These values suggest a high affinity of the enzyme for medium to long-chain fatty acyl-CoAs. It is plausible that the Km for the C21 substrate this compound would be in a similar low micromolar range.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process, starting from 19-methyleicosanoic acid. A common method involves the activation of the carboxylic acid to an acyl-CoA thioester.

Protocol:

  • Halogenation: Convert 19-methyleicosanoic acid to 2-bromo-19-methyleicosanoic acid via Hell-Volhard-Zelinsky reaction.

  • Elimination: Treat the 2-bromo acid with a non-nucleophilic base (e.g., DBU) to induce elimination and form trans-19-methyleicos-2-enoic acid.

  • Activation to Acyl-CoA:

    • Convert the unsaturated fatty acid to its corresponding acyl chloride using oxalyl chloride or thionyl chloride.

    • React the acyl chloride with Coenzyme A trilithium salt in an appropriate buffered solution (e.g., sodium bicarbonate) at low temperature to yield this compound.

  • Purification: Purify the final product using reverse-phase high-performance liquid chromatography (HPLC).

Synthesis_Workflow 19-Methyleicosanoic Acid 19-Methyleicosanoic Acid 2-Bromo-19-methyleicosanoic Acid 2-Bromo-19-methyleicosanoic Acid 19-Methyleicosanoic Acid->2-Bromo-19-methyleicosanoic Acid Bromination trans-19-Methyleicos-2-enoic Acid trans-19-Methyleicos-2-enoic Acid 2-Bromo-19-methyleicosanoic Acid->trans-19-Methyleicos-2-enoic Acid Elimination This compound This compound trans-19-Methyleicos-2-enoic Acid->this compound CoA Ligation

Figure 2: Synthetic Workflow for this compound.
Enzymatic Assay for trans-2-enoyl-CoA Reductase Activity

The activity of TECR can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[3][4]

Materials:

  • Purified or microsomal preparation of TECR

  • This compound (substrate)

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture containing the assay buffer and a known concentration of NADPH.

  • Add the enzyme preparation to the reaction mixture and incubate for a short period to establish a baseline.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Quantification of this compound in Biological Samples

The quantification of this intermediate in cellular or tissue extracts typically requires sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Protocol:

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Acyl-CoA Extraction: Isolate the acyl-CoA fraction from the total lipid extract using solid-phase extraction (SPE).

  • LC-MS Analysis:

    • Separate the acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify the target molecule using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. A specific precursor-product ion transition for this compound should be used for selective detection.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Quantification_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Acyl-CoA SPE Acyl-CoA SPE Lipid Extraction->Acyl-CoA SPE LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA SPE->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 3: Workflow for Quantification of Acyl-CoA Intermediates.

Conclusion

This compound is a key, albeit transient, intermediate in the biosynthesis of very-long-chain, branched-chain fatty acids. Its metabolism, primarily through the action of trans-2-enoyl-CoA reductase, is essential for the production of specialized lipids. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the role of this and similar metabolic intermediates in health and disease. Future research focusing on the precise kinetic characterization of enzymes involved in its metabolism and the development of specific inhibitors could open new avenues for therapeutic intervention in metabolic disorders.

References

The Interaction of Stearoyl-CoA Desaturase with Very Long-Chain Fatty Acyl-CoAs: A Technical Guide Focused on trans-19-methyleicos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This conversion is a rate-limiting step in the synthesis of various lipids, including triglycerides and membrane phospholipids. The activity of SCD has significant implications for cellular function and has been implicated in a range of metabolic diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of SCD, with a particular focus on its substrate specificity and the putative interaction with the novel very-long-chain fatty acyl-CoA, trans-19-methyleicos-2-enoyl-CoA. We present a comprehensive overview of SCD's structure and function, detailed experimental protocols for assessing its activity, and a summary of relevant kinetic data. Through structural analysis and extrapolation from known substrate preferences, we predict the likely limited capacity of SCD to process this compound. This document serves as a vital resource for researchers investigating lipid metabolism and developing novel therapeutics targeting SCD.

Introduction to Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase is an integral membrane protein located in the endoplasmic reticulum.[1] It plays a pivotal role in fatty acid metabolism by introducing a double bond at the delta-9 position of saturated fatty acyl-CoAs.[2] The primary substrates for SCD are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[2] These MUFAs are essential components of membrane phospholipids, cholesterol esters, and triglycerides.[1]

In humans, two SCD isoforms have been identified, SCD1 and SCD5, while mice have four isoforms (SCD1-4).[1] SCD1 is the most well-characterized isoform and is highly expressed in lipogenic tissues such as the liver and adipose tissue. The activity of SCD is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids, which influences membrane fluidity and cellular signaling pathways.[2] Dysregulation of SCD activity has been linked to various metabolic disorders, including obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease, making it an attractive target for drug development.[1]

Structural Basis of SCD Substrate Specificity

The crystal structure of mouse SCD1 bound to its substrate, stearoyl-CoA, reveals a detailed view of the enzyme's active site and the basis for its substrate specificity.[1] The acyl chain of the substrate is enclosed within a tunnel in the cytosolic domain of the enzyme.[1] This tunnel's geometry and the interactions between the enzyme and the CoA moiety are crucial for the precise positioning of the double bond between the C9 and C10 carbons.[1]

Studies on rat SCD1 have shown that the enzyme exhibits a preference for acyl chains ranging from 14 to 19 carbons in length, with optimal activity observed for substrates with 17 to 19 carbons.[1] The substrate-binding tunnel is capped by the residue Tyr104, which is thought to play a role in determining the maximum length of the acyl chain that can be accommodated.[1] This structural constraint strongly suggests that very-long-chain fatty acyl-CoAs, such as the 21-carbon this compound, would be poor substrates for SCD1. The presence of a methyl branch at the 19th position and a trans double bond at the 2nd position would likely introduce further steric hindrance and unfavorable interactions within the active site.

The Putative Substrate: this compound

As of this writing, this compound is not a known naturally occurring or well-characterized synthetic compound in the scientific literature. Its structure, a 21-carbon chain with a methyl group at the 19th position and a trans double bond between the 2nd and 3rd carbons, suggests it may be an intermediate in a specialized fatty acid synthesis or degradation pathway. The metabolism of such a molecule would likely involve enzymes with specificity for very-long-chain and branched-chain fatty acids.

Given the known substrate specificity of SCD1, it is highly improbable that this compound would serve as an efficient substrate. The combination of its extended length beyond the optimal 19 carbons and the presence of a methyl branch would likely prevent it from binding effectively within the active site tunnel.

Quantitative Data on SCD Activity

While no direct kinetic data exists for the interaction between SCD and this compound, a substantial body of research has characterized the enzyme's activity with its preferred substrates. The following table summarizes representative kinetic parameters for SCD1.

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Stearoyl-CoARat Liver Microsomes~5~10-15N/A
Palmitoyl-CoAMouse Liver Microsomes~8~8-12N/A

Note: The exact values for Km and Vmax can vary depending on the experimental conditions, such as the purity of the enzyme preparation and the assay method used.

Experimental Protocols

Stearoyl-CoA Desaturase Activity Assay (Cellular)

This protocol is adapted from a method for quantifying SCD activity in primary rat hepatocytes using HPLC.[3]

Objective: To measure the conversion of a radiolabeled saturated fatty acid to its monounsaturated product in cultured cells.

Materials:

  • Primary hepatocytes or other relevant cell line

  • Culture medium

  • [1-14C]Stearic acid

  • SCD inhibitors (optional, for control)

  • Triton X-114

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • HPLC system with a reverse-phase column and an on-line flow scintillation detector

  • Ethanol (85%) for sample dissolution

Procedure:

  • Culture cells to the desired confluency in 12-well plates.

  • Incubate the cells with [1-14C]Stearic acid in the culture medium for 4 hours or overnight.

  • Wash the cells thoroughly to remove extracellular fatty acids.

  • Lyse the cells and hydrolyze the total lipids.

  • Extract the total fatty acids using a modified Folch method, adding 0.1% Triton X-114 to improve recovery.

  • Dry the extracted fatty acids and dissolve them in 85% ethanol.

  • Separate the fatty acids using reverse-phase HPLC.

  • Detect and quantify the radiolabeled stearic acid (18:0) and oleic acid (18:1n-9) using an on-line flow scintillation analyzer.

  • Calculate SCD activity as the ratio of [1-14C]oleic acid to total [1-14C]fatty acids (stearic + oleic).

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of total fatty acid composition from biological samples.[4][5]

Objective: To quantify the absolute or relative amounts of different fatty acid species in a sample.

Materials:

  • Biological sample (cells, tissue, plasma)

  • Internal standard (e.g., deuterated fatty acids or a C13 fatty acid like Tridecanoic acid)[4][5]

  • Solvents for lipid extraction (e.g., chloroform:methanol (B129727) 2:1 v/v)[5]

  • Reagents for transesterification (e.g., 0.5 M NaOH in methanol, 14% BF3 in methanol)[5]

  • Hexane (B92381)

  • Saturated NaCl solution

  • GC-MS system with a suitable column for fatty acid methyl ester (FAME) analysis

Procedure:

  • Homogenize the biological sample.

  • Add a known amount of the internal standard.

  • Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Evaporate the solvent to obtain the dried lipid extract.

  • Perform saponification and transesterification to convert fatty acids to their corresponding fatty acid methyl esters (FAMEs).

    • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes.[5]

    • Cool, then add 2 mL of 14% BF3 in methanol and heat at 100°C for 5 minutes.[5]

    • Cool, then add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.[5]

  • Collect the upper hexane layer containing the FAMEs.

  • Analyze the FAMEs by GC-MS.

  • Identify and quantify individual fatty acids based on their retention times and mass spectra, using the internal standard for normalization.

Signaling Pathways and Logical Relationships

The activity of SCD is tightly regulated by various signaling pathways and is a key node in the control of lipid metabolism.

SCD_Pathway cluster_input Dietary & Hormonal Signals cluster_regulation Transcriptional Regulation cluster_enzyme Enzymatic Reaction cluster_output Cellular Outcomes High Carbohydrate Diet High Carbohydrate Diet Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c + Leptin Leptin Leptin->SREBP-1c - PUFAs PUFAs PUFAs->SREBP-1c - SCD1_Gene SCD1 Gene Expression SREBP-1c->SCD1_Gene + ChREBP ChREBP ChREBP->SCD1_Gene + LXR LXR LXR->SREBP-1c + SCD1_Enzyme SCD1 Enzyme SCD1_Gene->SCD1_Enzyme MUFA-CoA Monounsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) SCD1_Enzyme->MUFA-CoA SFA-CoA Saturated Fatty Acyl-CoA (e.g., Stearoyl-CoA) SFA-CoA->SCD1_Enzyme Triglyceride Synthesis Triglyceride Synthesis MUFA-CoA->Triglyceride Synthesis Phospholipid Synthesis Phospholipid Synthesis MUFA-CoA->Phospholipid Synthesis Cell Signaling Cell Signaling MUFA-CoA->Cell Signaling Membrane Fluidity Membrane Fluidity Phospholipid Synthesis->Membrane Fluidity

Caption: Regulatory pathways influencing SCD1 expression and its role in lipid metabolism.

The experimental workflow for analyzing the interaction of a novel substrate with SCD can be visualized as follows:

Experimental_Workflow Start Hypothesized Substrate: This compound Synthesis Chemical Synthesis of Novel Fatty Acyl-CoA Start->Synthesis Cell_Culture Cell Culture with Novel Substrate Synthesis->Cell_Culture SCD_Assay SCD Activity Assay (e.g., HPLC-based) Cell_Culture->SCD_Assay Lipid_Extraction Total Lipid Extraction Cell_Culture->Lipid_Extraction Data_Analysis Data Analysis and Interpretation SCD_Assay->Data_Analysis FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GCMS_Analysis GC-MS Analysis of Fatty Acid Profile FAME_Prep->GCMS_Analysis GCMS_Analysis->Data_Analysis Conclusion Conclusion on Substrate Utilization by SCD Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating a novel substrate of SCD.

Conclusion

Stearoyl-CoA desaturase is a well-established, key enzyme in lipid metabolism and a validated target for the treatment of metabolic diseases. Its substrate specificity is finely tuned, with a clear preference for saturated fatty acyl-CoAs of 14 to 19 carbons in length. Based on the current structural and functional understanding of SCD, it is highly unlikely that this compound would be a substrate for this enzyme. The combination of its extended chain length and branched structure would likely preclude its entry and proper positioning within the enzyme's active site.

For researchers investigating the metabolism of very-long-chain and branched-chain fatty acids, it is recommended to explore other enzyme families that are known to process such substrates. The experimental protocols and background information provided in this guide offer a robust framework for the continued investigation of SCD and its role in health and disease, as well as for the characterization of novel fatty acid metabolic pathways. Future research could involve the synthesis of this compound and its direct testing in in vitro and cellular assays to definitively confirm its interaction, or lack thereof, with SCD.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-19-Methyleicos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

trans-19-Methyleicos-2-enoyl-CoA is a long-chain, branched, unsaturated acyl-coenzyme A thioester. Molecules of this class are crucial research tools for investigating lipid metabolism, enzyme kinetics, and cellular signaling pathways. Very-long-chain and branched-chain fatty acids and their CoA esters are known to be involved in various physiological and pathophysiological processes, including the regulation of gene expression through nuclear receptors like PPARα. This document provides a detailed protocol for the chemical synthesis of this compound for research applications. The synthesis is divided into two main parts: the preparation of the precursor fatty acid, trans-19-methyleicos-2-enoic acid, and its subsequent conversion to the final coenzyme A thioester.

Synthesis Overview

The overall synthetic strategy involves a multi-step chemical synthesis. The carbon backbone of the target fatty acid is constructed via a Wittig reaction to ensure the stereoselective formation of the trans-double bond. The resulting ester is then hydrolyzed to the free fatty acid. Finally, the carboxylic acid is activated and coupled with coenzyme A to yield the desired product.

G cluster_0 Part 1: Synthesis of trans-19-Methyleicos-2-enoic Acid cluster_1 Part 2: Synthesis of this compound A 18-Methylnonadecan-1-ol B 18-Methylnonadecanal A->B Oxidation C Ethyl trans-19-methyleicos-2-enoate B->C Wittig Reaction D trans-19-Methyleicos-2-enoic Acid C->D Hydrolysis E trans-19-Methyleicos-2-enoic Acid F 19-Methyleicos-2-enoyl-imidazolide E->F Activation with CDI G This compound F->G Thioesterification with CoASH

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of trans-19-Methyleicos-2-enoic Acid

Step 1: Oxidation of 18-Methylnonadecan-1-ol to 18-Methylnonadecanal

This step involves the mild oxidation of the primary alcohol to the corresponding aldehyde. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this transformation, preventing over-oxidation to the carboxylic acid.

Experimental Protocol:

  • To a stirred solution of 18-methylnonadecan-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, ~0.1 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 18-methylnonadecanal, which can be used in the next step without further purification.

Step 2: Wittig Reaction to form Ethyl trans-19-methyleicos-2-enoate

The Wittig reaction is employed to form the α,β-unsaturated ester with high E-selectivity using a stabilized ylide.

Experimental Protocol:

  • To a suspension of (carbethoxymethylene)triphenylphosphorane (B24862) (1.2 eq) in anhydrous toluene (B28343) (~0.2 M) at room temperature, add a solution of 18-methylnonadecanal (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) (e.g., 98:2) to afford pure ethyl trans-19-methyleicos-2-enoate.

Step 3: Hydrolysis to trans-19-Methyleicos-2-enoic Acid

The final step in the synthesis of the fatty acid is the saponification of the ethyl ester, followed by acidification to yield the free carboxylic acid.

Experimental Protocol:

  • Dissolve the ethyl trans-19-methyleicos-2-enoate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (e.g., 2:1, ~0.1 M).

  • Add an aqueous solution of sodium hydroxide (B78521) (2.0 M, 5.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with cold 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-19-methyleicos-2-enoic acid as a white solid.

Part 2: Synthesis of this compound

This part of the synthesis involves the activation of the carboxylic acid with N,N'-carbonyldiimidazole (CDI) followed by thioesterification with coenzyme A.

Experimental Protocol:

  • Dissolve trans-19-methyleicos-2-enoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.05 M) under an inert atmosphere (argon or nitrogen).

  • Add N,N'-carbonyldiimidazole (CDI, 1.2 eq) and stir the solution at room temperature for 1-2 hours, or until CO₂ evolution ceases.

  • In a separate flask, dissolve coenzyme A trilithium salt (CoASH, 1.5 eq) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Slowly add the activated fatty acid solution (the acyl-imidazolide in THF) to the CoASH solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Purify the this compound by preparative RP-HPLC using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.3).[1]

  • Lyophilize the collected fractions containing the pure product to obtain this compound as a white powder.

Quantitative Data Summary

The following table summarizes representative yields and analytical data for the synthesis of long-chain unsaturated acyl-CoAs based on literature precedents for similar transformations.

StepProductTypical Yield (%)Analytical TechniquesReference Data
1. Oxidation18-Methylnonadecanal85-95TLC, ¹H NMR, IR¹H NMR: δ ~9.7 (t, J=1.9 Hz, 1H, -CHO). IR: ν ~1730 cm⁻¹ (C=O stretch).
2. Wittig ReactionEthyl trans-19-methyleicos-2-enoate70-85TLC, ¹H NMR, ¹³C NMR, GC-MS¹H NMR: δ ~6.9 (dt, J=15.6, 7.0 Hz, 1H, =CH-CH₂-), ~5.8 (d, J=15.6 Hz, 1H, -CO-CH=). High trans selectivity (>95%) is expected.[2][3][4][5]
3. Hydrolysistrans-19-Methyleicos-2-enoic Acid90-98TLC, ¹H NMR, ¹³C NMR, MSAppearance of a broad singlet for the carboxylic acid proton in ¹H NMR (δ ~10-12 ppm). Disappearance of ethyl ester signals.[6][7][8][9]
4. Acyl-CoA SynthesisThis compound50-70RP-HPLC, UV-Vis, MS (ESI)RP-HPLC: Elution profile with UV detection at 260 nm.[1][10][11] MS (ESI): Calculated vs. observed mass for the molecular ion [M-H]⁻ or [M+H]⁺. A yield of essentially quantitative is reported for a similar synthesis.[12]

Biological Context: Regulation of Lipid Metabolism by Branched-Chain Fatty Acyl-CoAs

Very-long-chain and branched-chain fatty acids and their CoA esters are important signaling molecules that can regulate gene expression by activating nuclear receptors. A key regulator of lipid metabolism is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The CoA thioesters of very-long-chain and branched-chain fatty acids are potent ligands for PPARα.[13]

G BCFA_CoA This compound (or other BCFA-CoA) PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., ACOX1, CPT1A) PPRE->TargetGenes Activates Transcription MetabolicResponse Increased Fatty Acid β-Oxidation TargetGenes->MetabolicResponse Leads to

Caption: PPARα signaling pathway activated by branched-chain fatty acyl-CoAs.

Upon binding of a ligand such as a branched-chain fatty acyl-CoA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid transport and β-oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A).[13][14][15][16][17] The upregulation of these genes leads to an increased capacity of the cell to catabolize fatty acids, which is a key mechanism for maintaining lipid homeostasis. The synthesis of specific acyl-CoA molecules like this compound is therefore essential for studying the ligand specificity and downstream effects of PPARα activation.

References

Application Notes and Protocols for the Quantification of trans-19-methyleicos-2-enoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-19-methyleicos-2-enoyl-CoA is a long-chain fatty acyl-CoA that may play a role in various metabolic processes. As with other acyl-CoAs, it is a key intermediate in metabolism, potentially involved in fatty acid elongation and other lipid pathways.[1][2] The quantification of specific acyl-CoAs in tissues is crucial for understanding their physiological and pathological roles.[1][3] This document provides detailed protocols for the extraction, purification, and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and sensitive analytical technique for this class of molecules.[1][4]

Due to the limited specific data available for this compound, the following protocols are based on established methods for the analysis of other long-chain acyl-CoAs.[3][5][6]

Quantitative Data Summary

Currently, there is no published data on the absolute quantification of this compound in various tissues. The following table provides an illustrative example of how such data would be presented. The values are hypothetical and should be replaced with experimental data.

TissueMean Concentration (pmol/g wet weight)Standard Deviation
LiverHypothetical ValueHypothetical Value
BrainHypothetical ValueHypothetical Value
HeartHypothetical ValueHypothetical Value
Skeletal MuscleHypothetical ValueHypothetical Value
Adipose TissueHypothetical ValueHypothetical Value

Experimental Protocols

Tissue Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3][5]

Materials:

  • Frozen tissue sample (< 100 mg)[5]

  • 100 mM KH2PO4 buffer, pH 4.9[3][5]

  • 2-propanol[3][5]

  • Acetonitrile[3][5]

  • Saturated (NH4)2SO4[3]

  • Internal Standard (e.g., ¹³C-labeled long-chain acyl-CoA)

  • Glass homogenizer[3][5]

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.

  • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 2.0 mL of 2-propanol and homogenize again.[3]

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[3]

  • Vortex the mixture for 5 minutes.[3]

  • Centrifuge at 1,900 x g for 5 minutes to separate the phases.[3]

  • Collect the upper phase containing the acyl-CoAs.[3]

  • Dilute the extract with 10 mL of 100 mM KH2PO4 (pH 4.9).[3]

Solid-Phase Extraction (SPE) for Purification

This step is crucial for purifying acyl-CoAs from the crude extract.[7]

Materials:

Procedure:

  • Condition the SPE column by washing with 1 mL of methanol, followed by 1 mL of water.[7]

  • Load the diluted extract from the previous step onto the column.

  • Wash the column with 1 mL of water to remove salts.[7]

  • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Quantification

Instrumentation:

  • Ultimate 3000 HPLC system (or equivalent) coupled to a Q Exactive Plus mass spectrometer (or equivalent).[7]

  • C18 reversed-phase column.[4][5]

LC Conditions (example):

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[5]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid[5]

  • Gradient: A gradient optimized for long-chain acyl-CoAs should be used. This typically involves starting with a higher percentage of aqueous phase and gradually increasing the organic phase.[3]

  • Flow Rate: 0.25 - 0.5 mL/min[5]

  • Column Temperature: 35°C[3]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): The theoretical m/z for [this compound + H]⁺ should be calculated and used.

  • Product Ion (m/z): A characteristic neutral loss of 507 Da is often observed for acyl-CoAs and can be used for screening.[1][4] Specific product ions for the target molecule should be determined by infusion of a standard if available.

Visualizations

Experimental Workflow

experimental_workflow tissue Tissue Sample (<100mg) homogenization Homogenization (KH2PO4, 2-propanol, Acetonitrile) tissue->homogenization extraction Liquid-Liquid Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis and Quantification lcms->data

Caption: Workflow for the quantification of this compound.

Fatty Acid Elongation Pathway

This compound is an intermediate in the fatty acid elongation cycle. This pathway sequentially adds two-carbon units to a growing fatty acyl-CoA chain.[8]

fatty_acid_elongation start_acyl_coa Acyl-CoA (C19, methylated) condensation Condensation start_acyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation ketoacyl_coa 3-ketoacyl-CoA (C21, methylated) condensation->ketoacyl_coa reduction1 Reduction (NADPH) ketoacyl_coa->reduction1 hydroxyacyl_coa 3-hydroxyacyl-CoA (C21, methylated) reduction1->hydroxyacyl_coa dehydration Dehydration hydroxyacyl_coa->dehydration enoyl_coa This compound dehydration->enoyl_coa reduction2 Reduction (NADPH) (catalyzed by TECR) enoyl_coa->reduction2 elongated_acyl_coa Elongated Acyl-CoA (C21, methylated) reduction2->elongated_acyl_coa

References

Application Notes and Protocols for in vitro Assays Using trans-19-methyleicos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-enoyl-CoA intermediates are critical molecules in fatty acid metabolism, playing key roles in both fatty acid elongation and beta-oxidation pathways.[1][2] The study of novel or modified long-chain fatty acyl-CoAs, such as the hypothetical molecule trans-19-methyleicos-2-enoyl-CoA, is essential for understanding the specificity of metabolic enzymes and for the development of new therapeutic agents targeting metabolic disorders. This document provides detailed protocols for in vitro assays to characterize the enzymatic processing of this compound.

This compound is a C21:1 fatty acyl-CoA with a methyl group at the 19th position. Its structure suggests it may be a substrate for enzymes of the fatty acid elongation system, such as trans-2-enoyl-CoA reductase (TECR), and enzymes of the beta-oxidation pathway, like enoyl-CoA hydratase (ECH). The following protocols describe methods to assess the activity of these enzymes with this compound as a substrate.

Signaling and Metabolic Pathways

The metabolism of long-chain fatty acids is a central process in cellular energy homeostasis. The fatty acid elongation cycle, occurring in the endoplasmic reticulum, is responsible for the synthesis of very-long-chain fatty acids (VLCFAs).[2]

FattyAcidElongation AcylCoA Acyl-CoA (n) KetoacylCoA 3-Ketoacyl-CoA AcylCoA->KetoacylCoA Condensation (ELOVL) HydroxyacylCoA 3-Hydroxyacyl-CoA KetoacylCoA->HydroxyacylCoA Reduction (KAR) EnoylCoA trans-2-Enoyl-CoA (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration (HACD) ElongatedAcylCoA Acyl-CoA (n+2) EnoylCoA->ElongatedAcylCoA Reduction (TECR) H2O_out H2O EnoylCoA->H2O_out MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA NADPH_in1 NADPH NADPH_in1->KetoacylCoA NADPH_in2 NADPH NADPH_in2->EnoylCoA

Caption: Fatty Acid Elongation Cycle.

Experimental Protocols

trans-2-enoyl-CoA Reductase (TECR) Activity Assay

This assay measures the activity of TECR by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant TECR enzyme

  • This compound (substrate)

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and determine its concentration.

  • Prepare a range of substrate concentrations by diluting the stock solution in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer

    • 20 µL of NADPH solution (final concentration ~200 µM)

    • 20 µL of the desired concentration of this compound

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

  • Initiate the reaction by adding 10 µL of purified TECR enzyme to each well.

  • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • The rate of NADPH oxidation is proportional to the TECR activity. Calculate the activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Data Presentation:

Substrate Concentration (µM)Initial Velocity (µmol/min/mg)
5Data
10Data
20Data
50Data
100Data
200Data

These data can be used to determine the Michaelis-Menten kinetic parameters, Km and Vmax.[3]

TECRAssayWorkflow PrepSubstrate Prepare Substrate Dilutions (this compound) PrepPlate Prepare 96-well Plate (Buffer, NADPH, Substrate) PrepSubstrate->PrepPlate PreIncubate Pre-incubate at 37°C (5 minutes) PrepPlate->PreIncubate AddEnzyme Add TECR Enzyme PreIncubate->AddEnzyme MeasureAbs Measure Absorbance at 340 nm (Kinetic Read) AddEnzyme->MeasureAbs AnalyzeData Calculate Activity and Determine Kinetic Parameters MeasureAbs->AnalyzeData

Caption: TECR Activity Assay Workflow.

Enoyl-CoA Hydratase (ECH) Activity Assay

This assay measures the hydration of the trans-2 double bond of the enoyl-CoA substrate, which can be monitored by the decrease in absorbance at 263 nm.

Materials:

  • Purified recombinant ECH enzyme (e.g., ECHS1)

  • This compound (substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 263 nm

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a range of substrate concentrations in the assay buffer.

  • To each well or cuvette, add 180 µL of the substrate solution at the desired concentration.

  • Equilibrate to the assay temperature (e.g., 25°C).

  • Initiate the reaction by adding 20 µL of purified ECH enzyme.

  • Monitor the decrease in absorbance at 263 nm over time.

  • The initial rate of the reaction is proportional to the ECH activity.

Data Presentation:

SubstrateKm (µM)Vmax (µmol/min/mg)
trans-2-hexadecenoyl-CoA (Control)DataData
This compoundDataData
in vitro Fatty Acid Elongation Assay

This assay reconstitutes the fatty acid elongation cycle to measure the conversion of a fatty acyl-CoA primer, such as lauroyl-CoA, in the presence of malonyl-CoA and the substrate of interest. The products can be analyzed by chromatography.[4][5]

Materials:

  • Yeast microsomes or other cell extracts containing the fatty acid elongation machinery.[5]

  • Lauroyl-CoA (primer)

  • [2-¹⁴C]Malonyl-CoA (radiolabeled extender unit)

  • NADPH

  • This compound

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM MgCl₂, 1 mM ATP, and 0.5 mM Coenzyme A.

  • Scintillation counter and fluid

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, lauroyl-CoA, NADPH, and [2-¹⁴C]malonyl-CoA.

  • Add the cell extract to the reaction mixture.

  • To test the effect of this compound, it can be added as a potential intermediate or inhibitor.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding a strong base (e.g., 5 M KOH) to hydrolyze the acyl-CoAs to free fatty acids.

  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Analyze the extracted fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • Quantify the amount of radiolabeled elongated fatty acids to determine the elongation activity.

Data Presentation:

ConditionElongated Fatty Acid Product (cpm)% of Control
Control (no additions)Data100%
+ this compound (10 µM)DataData
+ this compound (50 µM)DataData
+ this compound (100 µM)DataData

Logical Relationships in Enzyme Inhibition Studies

When screening for potential inhibitors of enzymes like TECR or ECH, a logical workflow is followed to characterize the inhibitory mechanism.

InhibitionWorkflow Start Primary Screen (Single Concentration of Inhibitor) HitFound Hit Identification (% Inhibition > Threshold) Start->HitFound DoseResponse Dose-Response Curve (IC50 Determination) HitFound->DoseResponse Yes NoHit No Significant Inhibition HitFound->NoHit No Mechanism Mechanism of Action Studies (e.g., Competitive, Non-competitive) DoseResponse->Mechanism Lead Lead Compound Mechanism->Lead

Caption: Enzyme Inhibitor Screening Workflow.

Conclusion

The provided protocols offer a framework for the in vitro characterization of this compound. By employing these assays, researchers can elucidate the role of this and other novel long-chain fatty acyl-CoAs in metabolic pathways and identify potential modulators of these pathways for therapeutic development. The specific reaction conditions, including enzyme and substrate concentrations, may require optimization for the specific system under investigation.

References

Application Notes and Protocols: "trans-19-methyleicos-2-enoyl-CoA" as a Substrate for TECR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-2,3-enoyl-CoA reductase (TECR) is a critical enzyme that catalyzes the final step in the microsomal elongation of long and very-long-chain fatty acids (VLCFAs).[1][2] This process involves a four-step cycle that adds two-carbon units to a growing acyl-CoA chain. TECR's role is to reduce the trans-2,3-enoyl-CoA intermediate to a saturated acyl-CoA, which can then undergo further elongation or be incorporated into various lipids.[3] VLCFAs are integral components of cellular membranes, particularly as precursors for sphingolipids and ceramides.[3]

Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl branches on their carbon skeleton.[4] They possess unique physical and chemical properties, such as lower melting points and increased fluidity, which can influence the characteristics of cell membranes.[4] The metabolism of BCFAs is of growing interest in various physiological and pathological contexts.

This document provides a detailed overview of the potential use of trans-19-methyleicos-2-enoyl-CoA , a branched-chain fatty acyl-CoA, as a substrate for TECR. It includes hypothetical data presentation, detailed experimental protocols for investigating this interaction, and visualizations of the relevant biochemical pathway and experimental workflow.

Data Presentation

While direct experimental data for the kinetic parameters of TECR with this compound is not currently available in the public domain, the following table illustrates how such data would be presented. These hypothetical values are for illustrative purposes and should be determined experimentally.

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Relative Activity (%)
trans-Eicos-2-enoyl-CoA (C20:1)25150100
trans-Docos-2-enoyl-CoA (C22:1)20180120
This compound To be determinedTo be determinedTo be determined
trans-Hexadecenoyl-CoA (C16:1)4010067

Signaling Pathways and Experimental Workflows

Fatty Acid Elongation Cycle

The following diagram illustrates the four key enzymatic steps of the very-long-chain fatty acid (VLCFA) elongation cycle, culminating in the reaction catalyzed by TECR.

Fatty_Acid_Elongation cluster_0 Acyl-CoA (Cn) Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) ELOVL (Condensation) 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->3-Hydroxyacyl-CoA (Cn+2) KAR (Reduction) trans-2,3-Enoyl-CoA (Cn+2) trans-2,3-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2)->trans-2,3-Enoyl-CoA (Cn+2) HACD (Dehydration) Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2,3-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) TECR (Reduction) Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA (Cn+2) NADPH NADPH NADPH->3-Hydroxyacyl-CoA (Cn+2) NADPH->Acyl-CoA (Cn+2) NADP+ NADP+ H2O H2O

Caption: The Very-Long-Chain Fatty Acid Elongation Cycle.

Experimental Workflow for Substrate Analysis

This diagram outlines a typical workflow for determining if a novel compound, such as this compound, can act as a substrate for TECR.

Experimental_Workflow cluster_1 Start Start Protein_Expression Expression and Purification of Recombinant TECR Start->Protein_Expression Substrate_Synthesis Chemical Synthesis of This compound Start->Substrate_Synthesis Enzyme_Assay TECR Activity Assay Protein_Expression->Enzyme_Assay Substrate_Synthesis->Enzyme_Assay Data_Analysis Kinetic Data Analysis (Km, Vmax) Enzyme_Assay->Data_Analysis LC_MS_Analysis LC-MS/MS Analysis of Reaction Products Enzyme_Assay->LC_MS_Analysis Conclusion Conclusion Data_Analysis->Conclusion LC_MS_Analysis->Conclusion

Caption: Workflow for TECR Substrate Analysis.

Experimental Protocols

The following protocols provide a framework for expressing and purifying TECR and subsequently assaying its activity with this compound.

Protocol 1: Expression and Purification of Recombinant Human TECR

This protocol is adapted from standard procedures for expressing and purifying membrane-bound enzymes.

1. Gene Synthesis and Cloning: a. Synthesize the human TECR gene codon-optimized for E. coli expression. b. Clone the gene into a suitable expression vector (e.g., pET-28a) containing an N-terminal His6-tag for affinity purification.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). b. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

3. Cell Lysis and Membrane Preparation: a. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme). b. Sonicate the cell suspension on ice to lyse the cells. c. Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris. d. Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour.

4. Solubilization and Purification: a. Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 1% n-dodecyl-β-D-maltoside (DDM)). b. Stir gently at 4°C for 1 hour to solubilize membrane proteins. c. Centrifuge at 100,000 x g for 1 hour to pellet insoluble material. d. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.1% DDM). e. Wash the column extensively with wash buffer. f. Elute the His-tagged TECR protein with elution buffer (wash buffer containing 250 mM imidazole). g. Concentrate the purified protein and exchange the buffer to a storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, and 0.05% DDM) using a centrifugal filter unit. h. Assess protein purity by SDS-PAGE and concentration using a Bradford assay.

Protocol 2: TECR Enzyme Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

1. Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.
  • NADPH solution: 10 mM in assay buffer.
  • Substrate stock solution: 10 mM this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions for kinetic analysis.
  • Purified TECR enzyme.

2. Assay Procedure: a. In a 96-well UV-transparent plate, add the following to each well for a final volume of 200 µL:

  • 170 µL of Assay Buffer.
  • 10 µL of NADPH solution (final concentration: 0.5 mM).
  • 10 µL of purified TECR enzyme (final concentration: 1-5 µg/mL). b. Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture. c. Initiate the reaction by adding 10 µL of the substrate solution to each well. d. Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

3. Data Analysis: a. Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). b. For kinetic analysis, plot the initial reaction velocities against a range of substrate concentrations. c. Determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: LC-MS/MS Analysis of Reaction Products

This protocol is for the qualitative and quantitative analysis of the product, 19-methyleicosanoyl-CoA.

1. Sample Preparation: a. Perform the TECR enzyme assay as described above in a larger volume (e.g., 1 mL). b. Stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile (B52724). c. Centrifuge the samples to pellet the precipitated protein. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

2. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography (HPLC) system.
  • Column: A C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for this compound and the expected product, 19-methyleicosanoyl-CoA.

3. Data Analysis: a. Identify the product peak by its retention time and specific mass transition, comparing it to a synthesized standard if available. b. Quantify the amount of product formed by comparing the peak area to a standard curve of the authentic compound.

Conclusion

The provided protocols and conceptual frameworks offer a comprehensive guide for researchers to investigate the interaction of this compound with the TECR enzyme. While specific kinetic data for this branched-chain substrate is not yet established, the methodologies outlined here will enable the determination of its potential as a TECR substrate and its kinetic parameters. Such studies will contribute to a deeper understanding of the substrate specificity of TECR and the broader role of branched-chain fatty acids in cellular metabolism.

References

Application Notes and Protocols for Isotopic Labeling of trans-19-methyleicos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the isotopic labeling of trans-19-methyleicos-2-enoyl-CoA, a unique very-long-chain fatty acyl-CoA. Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems, elucidate enzymatic mechanisms, and quantify metabolites with high precision using mass spectrometry. These protocols are designed for researchers in drug development and metabolic studies who require labeled forms of this specific lipid for in vitro and in vivo applications. The methods described cover both chemical and biological synthesis of the labeled precursor, 19-methyleicosanoic acid, and its subsequent enzymatic conversion to the target molecule, this compound.

Data Presentation

Table 1: Summary of Isotopic Labeling Strategies and Expected Incorporations

Labeling StrategyPrecursorIsotopeExpected Labeled ProductTypical Isotopic Purity (%)Key Analytical Method
Chemical Synthesis ¹³C-labeled methyltriphenylphosphonium (B96628) iodide¹³C[¹³C]-19-methyleicosanoic acid>98GC-MS, NMR
Deuterated reducing agent (e.g., NaBD₄)²H (D)[²H]-19-methyleicosanoic acid>95GC-MS, NMR
In Vivo (Cell Culture) [U-¹³C]-Leucine¹³C[¹³C]-19-methyleicosanoic acidVariable (dependent on flux)LC-MS/MS
Enzymatic Synthesis Labeled 19-methyleicosanoic acid¹³C or ²HLabeled this compound>95 (from labeled precursor)LC-MS/MS

Experimental Protocols

Protocol 1: Chemical Synthesis of Isotopically Labeled 19-Methyleicosanoic Acid

This protocol describes a potential synthetic route for preparing ¹³C-labeled 19-methyleicosanoic acid, which can be adapted from standard methods for fatty acid synthesis.[1]

Materials:

Procedure:

  • Synthesis of the Wittig Reagent: React triphenylphosphine with [¹³C]-methyl iodide to form the corresponding phosphonium (B103445) salt.

  • Formation of the Ylide: Treat the phosphonium salt with a strong base like n-butyllithium in an inert solvent (e.g., THF) to generate the ylide.

  • Wittig Reaction: React the ylide with a suitable long-chain aldehyde (e.g., the aldehyde derived from 18-oxooctadecanoic acid) to form the branched, labeled alkene.

  • Reduction and Functional Group Manipulation: Reduce the double bond and convert the terminal functional group to a carboxylic acid.

  • Purification: Purify the final product, [¹³C]-19-methyleicosanoic acid, using column chromatography.

  • Characterization: Confirm the structure and isotopic incorporation using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vivo Isotopic Labeling in Cell Culture

This protocol outlines the in vivo labeling of 19-methyleicosanoic acid by providing cultured cells with a labeled precursor. Branched-chain fatty acids are often derived from the catabolism of branched-chain amino acids.

Materials:

  • Mammalian cell line known to produce branched-chain fatty acids

  • Cell culture medium deficient in the amino acid to be used for labeling (e.g., leucine-deficient DMEM)

  • Isotopically labeled amino acid (e.g., [U-¹³C]-Leucine)

  • Fetal Bovine Serum (dialyzed to remove unlabeled amino acids)

  • Standard cell culture equipment

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Cell Culture: Grow the selected cell line to approximately 80% confluency in standard medium.

  • Medium Exchange: Replace the standard medium with the deficient medium supplemented with the isotopically labeled amino acid and dialyzed FBS.

  • Incubation: Culture the cells for a predetermined period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled precursor into branched-chain fatty acids.

  • Cell Harvesting: Harvest the cells by scraping or trypsinization.

  • Lipid Extraction: Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Analysis: Analyze the fatty acid fraction by GC-MS or the total lipid extract by LC-MS/MS to determine the incorporation of the isotopic label into 19-methyleicosanoic acid.

Protocol 3: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol describes the two-step enzymatic conversion of the labeled 19-methyleicosanoic acid to its corresponding trans-2-enoyl-CoA derivative.

Step 1: Acyl-CoA Synthesis

Materials:

  • Isotopically labeled 19-methyleicosanoic acid (from Protocol 1 or 2)

  • Coenzyme A (CoA)

  • ATP

  • Very-long-chain acyl-CoA synthetase (VLCAD or a commercially available equivalent with broad substrate specificity)[2][3]

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Solid-phase extraction (SPE) cartridges for purification

Procedure:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, ATP, CoA, and the isotopically labeled 19-methyleicosanoic acid.

  • Enzyme Addition: Initiate the reaction by adding the very-long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a sufficient duration (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by rapid freezing.

  • Purification: Purify the resulting labeled 19-methyleicosanoyl-CoA using SPE cartridges.

  • Verification: Confirm the synthesis of the acyl-CoA using LC-MS/MS.[4][5][6]

Step 2: Introduction of the trans-2 Double Bond

Materials:

  • Isotopically labeled 19-methyleicosanoyl-CoA (from Step 1)

  • Acyl-CoA dehydrogenase (an enzyme with activity towards very-long-chain acyl-CoAs) or a system that generates the enoyl-CoA, potentially involving a trans-2-enoyl-CoA reductase in the reverse direction, though direct desaturation is more common in fatty acid elongation. For the purpose of synthesis, an acyl-CoA oxidase followed by an enoyl-CoA isomerase could be employed if a direct desaturase is not available. A more direct route involves the fatty acid elongation machinery.

  • FAD (if using an acyl-CoA dehydrogenase)

  • Reaction buffer

Procedure:

  • Reaction Setup: Combine the reaction buffer and the labeled 19-methyleicosanoyl-CoA.

  • Enzyme Addition: Add the appropriate enzyme (e.g., a very-long-chain acyl-CoA dehydrogenase).

  • Incubation: Incubate under optimal conditions for the enzyme.

  • Purification: Purify the final product, labeled this compound, using SPE or HPLC.

  • Quantification and Analysis: Quantify the product using a suitable method (e.g., UV-Vis spectrophotometry based on the thioester bond absorbance) and confirm its identity and isotopic enrichment by high-resolution LC-MS/MS.

Diagrams

experimental_workflow Experimental Workflow for Labeled this compound Synthesis cluster_synthesis Precursor Synthesis cluster_conversion Enzymatic Conversion Chemical_Synthesis Protocol 1: Chemical Synthesis (e.g., Wittig Reaction) Labeled_FA Isotopically Labeled 19-Methyleicosanoic Acid Chemical_Synthesis->Labeled_FA In_Vivo_Labeling Protocol 2: In Vivo Labeling (Cell Culture with Labeled Amino Acids) In_Vivo_Labeling->Labeled_FA Acyl_CoA_Synthesis Protocol 3, Step 1: Acyl-CoA Synthesis (Very-long-chain acyl-CoA synthetase) Labeled_Acyl_CoA Labeled 19-Methyleicosanoyl-CoA Acyl_CoA_Synthesis->Labeled_Acyl_CoA Enoyl_CoA_Formation Protocol 3, Step 2: trans-2-Enoyl-CoA Formation (Acyl-CoA dehydrogenase) Final_Product Labeled This compound Enoyl_CoA_Formation->Final_Product Labeled_FA->Acyl_CoA_Synthesis Labeled_Acyl_CoA->Enoyl_CoA_Formation Analysis Analysis (GC-MS, LC-MS/MS, NMR) Final_Product->Analysis

Caption: Workflow for synthesis and labeling of this compound.

metabolic_pathway Postulated Metabolic Pathway of Very-Long-Chain Branched-Chain Fatty Acyl-CoAs cluster_peroxisome cluster_mitochondrion VLC_BCFA Very-Long-Chain Branched-Chain Fatty Acid (e.g., 19-methyleicosanoic acid) VLC_BCFA_CoA VLC-BCFA-CoA VLC_BCFA->VLC_BCFA_CoA VLC Acyl-CoA Synthetase Peroxisome Peroxisome VLC_BCFA_CoA->Peroxisome Beta_Oxidation Peroxisomal β-Oxidation Propionyl_CoA Propionyl-CoA (from branched chain) Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation->Medium_Chain_Acyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle (as Succinyl-CoA) Acetyl_CoA->TCA_Cycle Mitochondrion Mitochondrion Medium_Chain_Acyl_CoA->Mitochondrion Mito_Beta_Oxidation Mitochondrial β-Oxidation Mito_Beta_Oxidation->Acetyl_CoA

Caption: Degradation pathway for very-long-chain branched-chain fatty acyl-CoAs.[7][8][9]

References

Application Notes and Protocols for Studying the Interaction of trans-19-methyleicos-2-enoyl-CoA with Fatty Acid Elongases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elongation of fatty acids is a critical metabolic process responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular lipids such as ceramides (B1148491) and sphingolipids. This process is carried out by a multi-enzyme complex in the endoplasmic reticulum, with the initial and rate-limiting step being catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). In mammals, there are seven distinct ELOVL enzymes (ELOVL1-7), each exhibiting substrate specificity for fatty acyl-CoAs of varying chain lengths and degrees of saturation.[1][2]

While the elongation of straight-chain fatty acids is well-characterized, the metabolism of branched-chain fatty acids (BCFAs) is an area of growing interest due to their roles in membrane fluidity, cellular signaling, and their association with various metabolic and neurodegenerative disorders.[3] The hypothetical molecule, trans-19-methyleicos-2-enoyl-CoA , represents a branched-chain, monounsaturated, 21-carbon fatty acyl-CoA intermediate. Understanding its interaction with the ELOVL family is crucial for elucidating the pathways of BCFA metabolism and for the development of targeted therapeutics.

These application notes provide a comprehensive overview of the interaction between branched-chain fatty acyl-CoAs and fatty acid elongases, along with detailed protocols for in vitro and cell-based assays to characterize this interaction.

Interaction of Branched-Chain Fatty Acyl-CoAs with Fatty Acid Elongases

The metabolism of BCFAs involves their elongation through the same four-step cycle as straight-chain fatty acids: condensation, reduction, dehydration, and a final reduction. The initial condensation step, which adds a two-carbon unit from malonyl-CoA to the acyl-CoA substrate, is catalyzed by an ELOVL enzyme.

Recent studies have begun to shed light on the specificity of ELOVL enzymes towards branched-chain substrates. Research by Tanno et al. (2020) demonstrated that among the seven mammalian ELOVLs, ELOVL1, ELOVL3, and ELOVL7 are capable of elongating saturated branched-chain acyl-CoAs.[4] Specifically, ELOVL3 shows high activity towards shorter-chain BCFAs (C17), while ELOVL1 is involved in the elongation of very-long-chain BCFAs (≥C23).[4] Another study implicated ELOVL3 and ELOVL6 in the elongation of iso- and anteiso-BCFAs.[5]

Given that this compound is an intermediate in the elongation cycle, its direct interaction would be with the enzymes downstream of the initial condensation step, namely 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and trans-2-enoyl-CoA reductase. However, the formation of its precursor, 19-methyleicosanoyl-CoA (a C21 BCFA), would be dependent on the activity of an ELOVL enzyme on a C19 branched-chain acyl-CoA. Based on the available data, ELOVL1, ELOVL3, and ELOVL7 are the primary candidates for mediating the elongation of such branched-chain substrates.

The substrate specificity of these ELOVLs for various fatty acyl-CoAs is summarized in the table below.

Data Presentation

Table 1: Substrate Specificity of Mammalian Fatty Acid Elongases (ELOVLs)

ELOVL IsoformPrimary Substrates (Straight-Chain)Known Branched-Chain Substrate Activity
ELOVL1 Saturated and monounsaturated C20-C22 acyl-CoAs[3]Elongates iso- and anteiso-C23:0 acyl-CoAs to C25:0 acyl-CoAs[4]
ELOVL2 Polyunsaturated C20-C22 acyl-CoAs[2][3]Not reported to have significant activity
ELOVL3 Saturated and monounsaturated C16-C22 acyl-CoAs[2]Highly active toward iso-C17:0 and anteiso-C17:0 acyl-CoAs[4]; Active in elongating iso-C18:0 to iso-C20:0[5]
ELOVL4 Very-long-chain (>C24) saturated and polyunsaturated acyl-CoAs[2][3]Not reported to have significant activity
ELOVL5 Polyunsaturated C18-C20 acyl-CoAs[2][3]Moderate activity towards anteiso-15:0[5]
ELOVL6 Saturated C12-C16 acyl-CoAs[2][3]Highest activity towards elongation of anteiso-15:0 to anteiso-17:0[5]
ELOVL7 Saturated and monounsaturated C16-C22 acyl-CoAs, with high activity towards C18 acyl-CoAs[6][7]Elongates saturated branched-chain acyl-CoAs[4]

Experimental Protocols

To investigate the interaction of a novel branched-chain fatty acid, such as 19-methyleicosanoic acid (the precursor to this compound), with fatty acid elongases, a series of in vitro and cell-based assays can be employed.

Protocol 1: In Vitro Fatty Acid Elongase Activity Assay

This protocol is designed to measure the ability of a specific ELOVL enzyme to elongate a branched-chain fatty acyl-CoA substrate. The assay relies on the incorporation of radiolabeled malonyl-CoA into the fatty acyl-CoA substrate, with subsequent quantification of the radiolabeled product.

Materials:

  • Microsomes prepared from cells overexpressing a specific ELOVL enzyme (e.g., HEK293T cells transfected with an ELOVL1, ELOVL3, or ELOVL7 expression vector).

  • Branched-chain fatty acyl-CoA substrate (e.g., 19-methylnonadecanoyl-CoA). Note: As this is a custom substrate, it may require custom chemical synthesis.

  • [2-¹⁴C]Malonyl-CoA (specific activity 50-60 mCi/mmol).

  • NADPH.

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 2.5 mM MgCl₂ and 0.1% (w/v) BSA.

  • Reaction Stop Solution: 2.5 M KOH in 50% ethanol.

  • Acidification Solution: 5 M HCl.

  • Organic Solvent: Hexane (B92381) or petroleum ether.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 50 µg of microsomal protein.

    • 10 µM of the branched-chain fatty acyl-CoA substrate.

    • 1 mM NADPH.

    • Add Assay Buffer to a final volume of 190 µL.

  • Initiate Reaction: To start the reaction, add 10 µL of [2-¹⁴C]Malonyl-CoA (to a final concentration of 50 µM). Vortex briefly and incubate at 37°C for 30 minutes.

  • Stop and Saponify: Stop the reaction by adding 1 mL of the Reaction Stop Solution. Vortex and incubate at 70°C for 1 hour to saponify the fatty acids.

  • Acidify: After cooling to room temperature, acidify the mixture by adding 1 mL of 5 M HCl to protonate the fatty acids.

  • Extract Fatty Acids: Add 2 mL of hexane to the tube, vortex vigorously for 1 minute, and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Quantify Radioactivity: Transfer the upper organic phase (containing the elongated fatty acids) to a scintillation vial. Evaporate the solvent under a stream of nitrogen. Add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The measured radioactivity (in counts per minute, CPM) is proportional to the amount of malonyl-CoA incorporated, and thus reflects the elongase activity. Express the activity as pmol of malonyl-CoA incorporated per mg of protein per minute.

Protocol 2: Cell-Based Fatty Acid Elongation Assay

This protocol assesses the elongation of an exogenously supplied branched-chain fatty acid in a cellular context, providing a more physiologically relevant environment.

Materials:

  • Mammalian cell line (e.g., MCF7 or HEK293T) transiently transfected with an expression vector for a specific ELOVL isoform (or an empty vector as a control).

  • Branched-chain fatty acid substrate (e.g., 19-methyleicosanoic acid).

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Cell culture medium (e.g., DMEM) and supplements.

  • Solvents for lipid extraction (e.g., hexane:isopropanol, 3:2, v/v).

  • Reagents for fatty acid derivatization (e.g., BF₃-methanol or methanolic HCl).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in 6-well plates and grow to ~70-80% confluency.

    • Transfect the cells with the ELOVL expression vector or empty vector using a suitable transfection reagent.

  • Substrate Preparation:

    • Prepare a stock solution of the branched-chain fatty acid complexed to BSA. Dissolve the fatty acid in a small amount of ethanol, then add it to a solution of fatty acid-free BSA in serum-free medium with gentle stirring.

  • Cell Treatment:

    • 24 hours post-transfection, replace the culture medium with fresh medium containing the BSA-complexed branched-chain fatty acid (final concentration typically 10-50 µM).

    • Incubate the cells for an additional 24-48 hours.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping into PBS and pellet by centrifugation.

    • Add 2 mL of hexane:isopropanol (3:2) to the cell pellet, vortex thoroughly, and incubate at room temperature for 1 hour with occasional vortexing.

    • Centrifuge to pellet the cellular debris and transfer the supernatant (containing the lipids) to a new glass tube.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Evaporate the solvent from the lipid extract under nitrogen.

    • Add 1 mL of 14% BF₃-methanol to the dried lipids.

    • Incubate at 100°C for 30 minutes.

    • After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS to identify and quantify the original fatty acid substrate and its two-carbon elongated product. The mass spectra will confirm the identity of the branched-chain fatty acids.

  • Data Analysis:

    • Calculate the percent conversion of the substrate to the elongated product using the peak areas from the chromatogram: % Conversion = [Area of Elongated Product] / ([Area of Substrate] + [Area of Elongated Product]) * 100

    • Compare the conversion rates between cells expressing different ELOVL isoforms and the empty vector control.

Visualizations

Below are diagrams illustrating the fatty acid elongation pathway and a typical experimental workflow.

FattyAcidElongation cluster_ER Endoplasmic Reticulum Lumen AcylCoA Branched-Chain Acyl-CoA (C_n) KetoacylCoA 3-Ketoacyl-CoA (C_n+2) AcylCoA->KetoacylCoA Condensation MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (C_n+2) KetoacylCoA->HydroxyacylCoA Reduction EnoylCoA trans-2-Enoyl-CoA (C_n+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration ElongatedAcylCoA Elongated Acyl-CoA (C_n+2) EnoylCoA->ElongatedAcylCoA Reduction ELOVL ELOVL (1, 3, or 7) ELOVL->KetoacylCoA KAR 3-Ketoacyl-CoA Reductase (KAR) KAR->HydroxyacylCoA HACD 3-Hydroxyacyl-CoA Dehydratase (HACD) HACD->EnoylCoA TER trans-2-Enoyl-CoA Reductase (TER) TER->ElongatedAcylCoA

Caption: The fatty acid elongation cycle for branched-chain fatty acids.

Caption: Workflow for in vitro and cell-based fatty acid elongase assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-19-methyleicos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-19-methyleicos-2-enoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the stage of the experimental workflow.

Problem: Low or No Product Formation

Possible Causes and Solutions

Possible Cause Suggested Action
Poor quality of starting material (trans-19-methyleicos-2-enoic acid) - Confirm the purity of the fatty acid using techniques like NMR or GC-MS.- Ensure the starting material is completely dry, as moisture can interfere with the activation step.
Inefficient activation of the fatty acid - If using an acyl chloride intermediate, ensure the thionyl chloride or oxalyl chloride is fresh and the reaction is performed under anhydrous conditions.- For carbodiimide-based coupling (e.g., with N-hydroxysuccinimide), use a fresh batch of coupling agents.
Degradation of Coenzyme A (CoA) - Use a high-purity grade of CoA and store it under the recommended conditions (typically -20°C and desiccated).- Prepare CoA solutions immediately before use.
Incorrect reaction pH - Maintain the pH of the reaction mixture within the optimal range for thioester formation (typically pH 7.5-8.5). Use a suitable buffer like sodium bicarbonate or phosphate (B84403) buffer.
Suboptimal reaction temperature - While the activation step may require elevated temperatures, the coupling with CoA should generally be performed at room temperature or on ice to prevent degradation of CoA and the product.
Problem: Presence of Multiple Impurities in the Final Product

Possible Causes and Solutions

Possible Cause Suggested Action
Incomplete reaction - Increase the reaction time for the coupling of the activated fatty acid with CoA.- Use a slight excess of the activated fatty acid to drive the reaction to completion.
Side reactions during fatty acid activation - When preparing the acyl chloride, avoid excessively high temperatures or prolonged reaction times to minimize the formation of side products.- The use of N-hydroxysuccinimide esters can often lead to a cleaner reaction with fewer side products.[1]
Hydrolysis of the product - Work quickly during the purification steps and keep the samples cold to minimize enzymatic or chemical hydrolysis of the thioester bond.
Oxidation of the double bond - Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the trans-2 double bond.
Problem: Difficulty in Purifying the Final Product

Possible Causes and Solutions

Possible Cause Suggested Action
Co-elution of starting materials and product - Optimize the purification method. For HPLC, adjust the gradient of the mobile phase to improve separation.- For solid-phase extraction, try different elution solvents or cartridges with different stationary phases.
Precipitation of the long-chain acyl-CoA - Long-chain acyl-CoAs can be poorly soluble in aqueous buffers.[2] The addition of a small amount of an organic solvent (e.g., isopropanol) to the purification buffers may improve solubility.
Contamination with unreacted Coenzyme A - Unreacted CoA can be removed by anion exchange chromatography or by selective precipitation of the acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the synthesis of this compound?

A common and effective method involves a two-step process:

  • Activation of the fatty acid: The carboxylic acid group of trans-19-methyleicos-2-enoic acid is activated. This can be achieved by converting it to an acyl chloride using oxalyl chloride or thionyl chloride, or by forming an N-hydroxysuccinimide (NHS) ester. The NHS ester method is often preferred as it can result in fewer side reactions.[1]

  • Coupling with Coenzyme A: The activated fatty acid is then reacted with Coenzyme A in a buffered aqueous solution (pH 7.5-8.5) to form the desired thioester.

Q2: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, the disappearance of the starting fatty acid can be tracked. For HPLC, the formation of the product can be monitored by detecting the absorbance of the adenine (B156593) ring of CoA at 260 nm.

Q3: What are the best methods for purifying the final product?

Purification is typically achieved using chromatographic techniques. Reversed-phase HPLC is a powerful method for obtaining highly pure this compound. Solid-phase extraction (SPE) with a C18 stationary phase can also be used for initial cleanup and removal of excess reagents.[3]

Q4: How should I store the synthesized this compound?

Long-chain acyl-CoAs are susceptible to hydrolysis. For short-term storage, keep the purified product in a buffered solution at -20°C. For long-term storage, it is best to lyophilize the purified product and store it as a powder at -80°C under an inert atmosphere.

Q5: My final yield is very low. What are the most likely reasons?

Low yields can stem from several factors. The most common culprits are incomplete activation of the fatty acid, degradation of Coenzyme A before or during the reaction, and losses during the purification steps. Ensure all reagents are fresh, reaction conditions are optimal (especially pH and temperature), and the purification procedure is optimized to minimize product loss.

Experimental Protocols

Protocol 1: Synthesis via N-Hydroxysuccinimide (NHS) Ester
  • Activation of trans-19-methyleicos-2-enoic acid:

    • Dissolve trans-19-methyleicos-2-enoic acid, N-hydroxysuccinimide (1.1 equivalents), and a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in an anhydrous organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove the urea (B33335) byproduct.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of a suitable organic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

    • In a separate flask, dissolve Coenzyme A (lithium salt) in a sodium bicarbonate buffer (0.1 M, pH 8.0).

    • Slowly add the solution of the NHS ester to the Coenzyme A solution with stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

    • Purify the product using reversed-phase HPLC or solid-phase extraction.

Parameter Typical Value
Reaction Temperature Room Temperature
Reaction Time 2-4 hours
pH 8.0
Expected Yield 60-80%

Visualizations

experimental_workflow cluster_activation Step 1: Fatty Acid Activation cluster_coupling Step 2: Coupling with CoA cluster_purification Step 3: Purification start trans-19-methyleicos-2-enoic acid activated_intermediate NHS ester intermediate start->activated_intermediate Activation reagents_activation NHS, DCC in DCM reagents_activation->activated_intermediate crude_product Crude this compound activated_intermediate->crude_product Coupling coa Coenzyme A in Buffer (pH 8) coa->crude_product purification Reversed-Phase HPLC crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Product Yield cause1 Poor Reagent Quality problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Product Degradation problem->cause3 solution1a Verify Purity of Starting Acid cause1->solution1a solution1b Use Fresh Coenzyme A cause1->solution1b solution2a Optimize pH (7.5-8.5) cause2->solution2a solution2b Control Temperature cause2->solution2b solution3a Use Inert Atmosphere cause3->solution3a solution3b Minimize Purification Time cause3->solution3b

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Optimizing trans-19-methyleicos-2-enoyl-CoA Yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield of trans-19-methyleicos-2-enoyl-CoA. The information is based on established principles for the biosynthesis and chemical synthesis of long-chain, branched, unsaturated fatty acyl-CoAs, as direct literature on this specific molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the yield of this compound in our microbial production system?

A1: The primary limiting factors in microbial production of a specialized fatty acyl-CoA like this compound typically fall into three categories:

  • Precursor Availability: The synthesis is dependent on the intracellular pools of key precursors, primarily a branched-chain starter unit (e.g., isobutyryl-CoA or 2-methylbutyryl-CoA) and malonyl-CoA for chain elongation. Insufficient supply of either will create a bottleneck.

  • Enzymatic Efficiency: The activity and specificity of the enzymes in the biosynthetic pathway are critical. This includes the fatty acid synthase (FAS) or polyketide synthase (PKS) system responsible for elongation, as well as any specific desaturases and isomerases that introduce the trans-2 double bond. Low enzyme expression, misfolding, or feedback inhibition can significantly reduce yield.

  • Metabolic Diversion: Precursors and intermediates can be diverted into competing metabolic pathways, such as beta-oxidation or incorporation into cellular lipids. This metabolic pull can drain the resources needed for the synthesis of your target molecule.

Q2: Can the choice of expression host impact the final yield?

A2: Absolutely. The choice of microbial host (e.g., E. coli, S. cerevisiae) is a critical decision. An ideal host should have a high availability of necessary precursors, be genetically tractable for pathway engineering, and possess a cellular environment (e.g., redox balance) conducive to the proper folding and function of your biosynthetic enzymes. For instance, E. coli is often engineered to overproduce malonyl-CoA, a key building block for fatty acid synthesis.

Q3: What are the main challenges associated with the in vitro enzymatic synthesis of this compound?

A3: In vitro synthesis offers greater control but presents its own set of challenges:

  • Enzyme Stability and Purity: Purified enzymes can be unstable and lose activity over the course of a long reaction. Contaminating proteins, such as hydrolases, can degrade substrates or the final product.

  • Cofactor Regeneration: Enzymatic synthesis often requires cofactors like NADPH and ATP. These are expensive to add in stoichiometric amounts, necessitating a robust cofactor regeneration system to make the process economically viable.

  • Substrate Inhibition/Product Feedback: High concentrations of substrates or the accumulation of the final product can inhibit enzyme activity, leading to a plateau in yield.

Troubleshooting Guides

Issue 1: Low or No Detectable Product in Microbial Culture

This troubleshooting guide follows a logical flow to diagnose the root cause of low yield in an engineered microbial host.

A Low/No Product Detected B Verify Analytical Method (LC-MS, GC-MS) A->B C Is Product Detected? B->C D Check for Cell Growth Inhibition C->D  Yes L Optimize Method or Synthesize Standard C->L  No E Is Growth Inhibited? D->E F Analyze Pathway Gene Expression (qRT-PCR, SDS-PAGE) E->F  No M Reduce Inducer Concentration or Change Promoter E->M  Yes G Are Genes Expressed? F->G H Assay Enzyme Activity (In vitro) G->H  Yes N Optimize Codons or Expression Conditions G->N  No I Are Enzymes Active? H->I J Quantify Intracellular Precursors (e.g., Malonyl-CoA) I->J  Yes O Refactor Enzyme or Test Homologs I->O  No K Are Precursors Sufficient? J->K P Engineer Host for Precursor Overproduction K->P  No Q Investigate Product Degradation or Export Issues K->Q  Yes

Caption: Troubleshooting workflow for low microbial yield.

Issue 2: Precursor Supplementation is Ineffective

Feeding experiments with branched-chain amino acids (e.g., valine, isoleucine) or short-chain fatty acids are common strategies to boost the supply of starter units. If this is not improving yield, consider the following.

Potential Cause Troubleshooting Step Rationale
Poor Precursor Uptake Verify expression of relevant transporters. Test different feeding concentrations and time points.The cell may lack efficient transport systems for the supplemented precursor.
Inefficient Conversion to Acyl-CoA Overexpress the necessary acyl-CoA synthetase or dehydrogenase enzymes.The precursor must be activated to its CoA-thioester form to enter the biosynthetic pathway. This conversion can be a bottleneck.
Precursor Catabolism Knock out competing catabolic pathways (e.g., genes involved in amino acid degradation).The host organism may be degrading the supplemented precursor for energy or biomass rather than channeling it into your pathway.
Feedback Inhibition Use a biosensor to measure intracellular precursor levels. Engineer key enzymes to be resistant to feedback inhibition.High intracellular concentrations of the precursor or a downstream metabolite can inhibit upstream enzymes, negating the effect of supplementation.

Experimental Protocols

Protocol 1: General Method for Malonyl-CoA Quantification in E. coli

This protocol provides a framework for quantifying a key precursor, malonyl-CoA, using HPLC analysis of its benzoylated derivative.

  • Cell Quenching and Extraction:

    • Rapidly harvest 5 mL of cell culture (OD600 ~2.0) by centrifugation at 4°C.

    • Immediately quench metabolic activity by resuspending the cell pellet in 1 mL of a cold acetonitrile/methanol/water (40:40:20) solution.

    • Lyse cells by sonication or bead beating on ice.

    • Centrifuge at 14,000 x g for 10 min at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube. This is your metabolite extract.

  • Derivatization:

    • Dry 100 µL of the metabolite extract under a stream of nitrogen.

    • Resuspend the dried extract in 50 µL of 100 mM potassium phosphate (B84403) buffer (pH 7.5).

    • Add 5 µL of 2% (w/v) benzoyl chloride in acetonitrile.

    • Vortex and incubate at room temperature for 5 minutes.

    • Quench the reaction by adding 5 µL of 1 M Tris-HCl (pH 8.0).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Quantification: Compare the peak area of benzoyl-malonyl-CoA to a standard curve prepared with known concentrations of malonyl-CoA.

Biosynthetic Pathway Visualization

The following diagram illustrates a plausible biosynthetic pathway for this compound, starting from a branched-chain precursor.

cluster_0 Precursor Supply cluster_1 Elongation & Modification Valine Valine IsobutyrylCoA Isobutyryl-CoA (Starter Unit) Valine->IsobutyrylCoA BCAT/BCKDH FAS Fatty Acid Synthase (FAS) + 8x Malonyl-CoA IsobutyrylCoA->FAS MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->FAS C19_Acid 19-Methyleicosanoic Acid FAS->C19_Acid C19_CoA 19-Methyleicosanoyl-CoA C19_Acid->C19_CoA ATP, CoA ACS Acyl-CoA Synthetase Desaturase Acyl-CoA Desaturase C19_CoA->Desaturase Final_Product This compound Desaturase->Final_Product

Artifacts in "trans-19-methyleicos-2-enoyl-CoA" mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of long-chain fatty acyl-CoAs, with a special focus on "trans-19-methyleicos-2-enoyl-CoA". This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the mass spectrometry analysis of "this compound" and other long-chain acyl-CoAs.

Q1: I am not seeing the expected molecular ion for this compound. What are the common fragmentation patterns I should look for?

A1: It is common for acyl-CoAs to undergo fragmentation during mass spectrometry analysis.[1][2] In positive ion mode electrospray ionization (ESI-MS), you should look for two characteristic fragments:

  • A neutral loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety and is often the most abundant fragment.[1][2][3]

  • A fragment ion at m/z 428: This fragment represents the CoA moiety.[1][4]

If you are analyzing dephospho-acyl-CoAs, expect a neutral loss of 427 Da.[1] The presence of these fragments can help confirm the presence of your target molecule even if the parent ion is of low abundance.

Q2: My mass spectrum shows several unexpected peaks. What are the potential sources of these artifacts?

A2: Unexpected peaks, or artifacts, in the mass spectrum can arise from several sources:

  • In-source fragmentation (ISF) or In-source decay (ISD): This is a common phenomenon where the analyte fragments within the ionization source of the mass spectrometer.[5][6][7] Even with soft ionization techniques like ESI, sufficient energy can be present to cause fragmentation.[6][8] For complex lipids, ISF can generate ions that have identical masses to other endogenous lipids, potentially leading to misidentification.[5][9]

  • Adduct Formation: Analyte molecules can react with ions from the mobile phase or contaminants to form adducts, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.[10] The formation of these adducts is highly dependent on the sample matrix, solvent purity, and system cleanliness.[10]

  • Oligomeric Clusters: Especially at high concentrations, molecules can form protonated clusters, such as [2M+H]⁺.[11]

  • Solution Phase Reactions: The sample might undergo degradation or reactions in the ESI solution before analysis, such as hydrolysis.[11]

Q3: How can I minimize in-source fragmentation and other artifacts?

A3: To reduce the occurrence of artifacts, consider the following strategies:

  • Optimize ESI Source Parameters: Systematically evaluate and optimize parameters like capillary temperature, spray voltage, and gas pressures to find conditions that minimize fragmentation while maintaining good signal intensity.[9]

  • Chromatographic Separation: Employing liquid chromatography (LC) prior to mass spectrometry can separate the analyte of interest from other compounds that may cause interference or be misinterpreted as artifacts.[9][6] Unsaturated acyl-CoAs typically elute slightly earlier than their saturated counterparts.[1]

  • Sample Preparation: Ensure high purity of solvents and reagents. The cleanliness of the LC-MS system is also crucial to avoid adduct formation.[10]

  • Use of Appropriate Mobile Phases: For reverse-phase chromatography of acyl-CoAs, mobile phases consisting of ammonium (B1175870) acetate (B1210297) with an organic modifier like acetonitrile (B52724) are commonly used.[2][12] To achieve more alkaline conditions, which can sometimes improve results, ammonium hydroxide (B78521) or triethylamine (B128534) can be added.[2][12]

Q4: I am having trouble with the quantitative analysis of my sample. What are some key considerations for accurate quantification?

A4: Accurate quantification of acyl-CoAs can be challenging due to their instability and potential for variable ionization efficiency.[2][13] Key considerations include:

  • Use of Internal Standards: The use of stable isotope-labeled internal standards or odd-chain-length fatty acyl-CoAs is highly recommended to correct for variations in sample preparation and instrument response.[13][14][15]

  • Standard Curves: Prepare calibration curves using a range of known concentrations of your analyte or a suitable analog.[14]

  • Selected Reaction Monitoring (SRM): For triple quadrupole mass spectrometers, using SRM based on the characteristic neutral loss of 507 Da can provide high sensitivity and specificity for quantification.[2][3][14]

Data Presentation

The following tables summarize typical quantitative data obtained from the mass spectrometry analysis of long-chain acyl-CoAs. Note that the exact values for "this compound" would need to be determined experimentally.

Table 1: Common Adducts and Fragments in Positive Ion Mode ESI-MS

Ion SpeciesDescription
[M+H]⁺ Protonated molecular ion
[M+Na]⁺ Sodium adduct
[M+K]⁺ Potassium adduct
[M+NH₄]⁺ Ammonium adduct
[M-507+H]⁺ Fragment from neutral loss of 3'-phosphoadenosine diphosphate
[m/z 428] Fragment corresponding to the CoA moiety

Table 2: Example of LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterValue
Column C18 reverse-phase column
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Reaction Monitoring (SRM) or Neutral Loss Scan
Collision Energy Optimized for specific instrument and analyte

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Long-Chain Acyl-CoAs
  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer on ice.

  • Extraction: Add an extraction solvent (e.g., a mixture of isopropanol, water, and acetic acid) to the homogenate. Include an appropriate internal standard (e.g., C17:0-CoA).

  • Phase Separation: Vortex the mixture and centrifuge to separate the phases.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent to remove interfering substances.

  • Elution: Elute the acyl-CoAs with an appropriate elution solvent (e.g., methanol (B129727) with a small amount of ammonium hydroxide).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases as described in Table 2.

  • Mass Spectrometry Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive ESI mode.

  • Data Acquisition: For quantitative analysis, use SRM mode, monitoring the transition from the precursor ion ([M+H]⁺) to a characteristic product ion (e.g., the fragment resulting from the neutral loss of 507 Da). For qualitative analysis, a full scan or neutral loss scan can be performed.

Visualizations

The following diagrams illustrate key concepts and workflows in the mass spectrometry analysis of "this compound".

fragmentation_pathway This compound This compound Fragment_1 [M-507+H]⁺ This compound->Fragment_1 - 3'-phosphoadenosine diphosphate Fragment_2 CoA Moiety (m/z 428) This compound->Fragment_2 Fragmentation Neutral_Loss Neutral Loss (507 Da)

Caption: Common fragmentation pathways for acyl-CoAs in ESI-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization 1. Tissue Homogenization Extraction 2. Extraction with Internal Standard Tissue_Homogenization->Extraction SPE 3. Solid-Phase Extraction Extraction->SPE Dry_Reconstitute 4. Dry & Reconstitute SPE->Dry_Reconstitute LC_Separation 5. LC Separation (Reverse Phase) Dry_Reconstitute->LC_Separation MS_Analysis 6. ESI-MS/MS Analysis LC_Separation->MS_Analysis Data_Processing 7. Data Processing & Quantification MS_Analysis->Data_Processing

Caption: General experimental workflow for LC-MS/MS analysis of acyl-CoAs.

troubleshooting_logic Start Unexpected Results in Mass Spectrum Check1 Low or No Molecular Ion Signal? Start->Check1 Action1 Look for Characteristic Fragments: - Neutral Loss of 507 Da - m/z 428 Fragment Check1->Action1 Yes Check2 Multiple Unexpected Peaks? Check1->Check2 No Action1->Check2 Action2 Investigate Potential Artifacts: - In-Source Fragmentation - Adducts ([M+Na]⁺, etc.) - Contaminants Check2->Action2 Yes Solution Optimize MS Source Parameters Improve Chromatographic Separation Ensure High Purity of Solvents Check2->Solution No Action2->Solution

Caption: A logical workflow for troubleshooting common mass spec issues.

References

Technical Support Center: Purity Assessment of trans-19-methyleicos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity assessment of the novel long-chain fatty acyl-CoA, trans-19-methyleicos-2-enoyl-CoA. Given the specific nature of this molecule, this guide focuses on establishing a robust analytical framework based on established methods for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: Long-chain fatty acyl-CoAs are susceptible to hydrolysis and oxidation. For optimal stability, it is recommended to store this compound as a lyophilized powder or in an anhydrous organic solvent at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What are the potential degradation products of this compound?

A: The primary degradation pathways for acyl-CoAs include hydrolysis of the thioester bond, leading to the formation of coenzyme A (CoA) and the free fatty acid (trans-19-methyleicos-2-enoic acid). The double bond is also susceptible to oxidation.

Q3: What are some common impurities that might be present from the synthesis of this compound?

A: Synthetic routes for long-chain acyl-CoAs can result in several impurities. These may include unreacted starting materials such as the free fatty acid and coenzyme A, as well as side-products like the corresponding disulfide of coenzyme A (CoA disulfide) or isomers of the desired molecule (e.g., cis-isomer).

Q4: How can I quantify the concentration of my this compound solution?

A: The concentration can be determined spectrophotometrically by measuring the absorbance of the adenine (B156593) ring of the CoA moiety at 260 nm. The molar extinction coefficient for most acyl-CoA species at this wavelength is approximately 16,400 M⁻¹cm⁻¹. However, for precise quantification, it is advisable to generate a standard curve with a commercially available long-chain acyl-CoA of known concentration.

Troubleshooting Guides

This section addresses specific issues that may arise during the purity assessment of this compound using common analytical techniques.

HPLC Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Sample solvent incompatible with the mobile phase. 3. Column contamination or degradation.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Use a guard column and flush the analytical column with a strong solvent.
Multiple Peaks Detected 1. Presence of impurities (e.g., free fatty acid, CoA, isomers). 2. On-column degradation of the analyte. 3. Sample overload.1. Confirm the identity of the additional peaks using mass spectrometry. 2. Ensure the mobile phase is degassed and consider using a milder pH. 3. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump or detector.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 3. Degas the mobile phase and purge the pump.
Mass Spectrometry (MS) Analysis
Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity 1. Poor ionization of the analyte. 2. Analyte degradation in the source. 3. Presence of ion-suppressing agents.1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 2. Reduce the source temperature. 3. Ensure high purity of solvents and consider sample cleanup (e.g., solid-phase extraction).
Unexpected m/z Values 1. Formation of adducts (e.g., with sodium, potassium). 2. In-source fragmentation. 3. Presence of impurities.1. Use high-purity solvents and additives. 2. Optimize fragmentation energy (cone voltage). 3. Analyze the sample by high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unexpected ions.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of long-chain fatty acyl-CoAs. Optimization will be required for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of approximately 0.1-1 mg/mL.

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC Conditions: Use the HPLC conditions described above.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Expected Molecular Ion: The theoretical monoisotopic mass of this compound (C₃₂H₅₆N₇O₁₇P₃S) is approximately 959.26 g/mol . The expected protonated molecular ion [M+H]⁺ would be ~m/z 960.27.

  • Fragmentation: A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, is expected upon collision-induced dissociation (CID).

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: D₂O or a mixture of D₂O and a deuterated organic solvent (e.g., CD₃CN) to ensure solubility.

  • ¹H NMR: Expect characteristic signals for the vinyl protons of the trans-double bond (typically in the range of 6-7 ppm), the methyl group at the 19-position, and the various protons of the coenzyme A moiety.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the thioester, the carbons of the double bond, and the unique methyl carbon.

  • ³¹P NMR: Expect three distinct signals for the three phosphate groups in the coenzyme A structure.

Quantitative Data Summary

Parameter Expected Value Method of Determination
Molecular Formula C₃₂H₅₆N₇O₁₇P₃S-
Monoisotopic Mass ~959.26 g/mol High-Resolution Mass Spectrometry
[M+H]⁺ ~960.27 m/zMass Spectrometry (ESI+)
Molar Extinction Coefficient (at 260 nm) ~16,400 M⁻¹cm⁻¹UV-Vis Spectrophotometry

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity and Identity Analysis cluster_data_analysis Data Analysis and Reporting sample This compound (Lyophilized Powder) dissolution Dissolution in Aqueous Buffer sample->dissolution hplc HPLC-UV (Purity Assessment) dissolution->hplc Inject lcms LC-MS/MS (Identity Confirmation) dissolution->lcms Inject nmr NMR (Structural Verification) dissolution->nmr Analyze purity_report Purity Report (%) hplc->purity_report identity_report Identity Confirmation (Mass, Fragments) lcms->identity_report structure_report Structural Data (Chemical Shifts) nmr->structure_report

Caption: Experimental workflow for the purity assessment of this compound.

hplc_troubleshooting cluster_peak_shape Peak Shape Problems cluster_retention_time Retention Time Issues cluster_multiple_peaks Multiple Peaks start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape rt_issue Inconsistent RT? start->rt_issue multi_peaks Unexpected Peaks? start->multi_peaks check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes check_solvent Change Sample Solvent peak_shape->check_solvent Yes check_column Clean/Replace Column peak_shape->check_column Yes end Problem Resolved check_column->end check_temp Use Column Oven rt_issue->check_temp Yes check_mp Prepare Fresh Mobile Phase rt_issue->check_mp Yes check_bubbles Degas/Purge System rt_issue->check_bubbles Yes check_bubbles->end run_ms Identify by MS multi_peaks->run_ms Yes reduce_load Dilute Sample multi_peaks->reduce_load Yes reduce_load->end

Technical Support Center: trans-19-methyleicos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-19-methyleicos-2-enoyl-CoA and other long-chain fatty acyl-CoAs (LCFA-CoAs). Due to the limited specific information available for this compound, the guidance provided is based on established knowledge of handling similar long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A1: this compound is a long-chain fatty acyl-CoA. Like other molecules in this class, it is amphipathic, possessing a long, nonpolar hydrocarbon chain and a polar coenzyme A head group. The long hydrocarbon tail makes it largely insoluble in water and aqueous buffers. The solubility of fatty acids and their CoA esters decreases as the hydrocarbon chain lengthens.

Q2: What are the initial signs of solubility issues with my LCFA-CoA solution?

A2: Common indicators of poor solubility include the appearance of a milky or cloudy solution, visible precipitates, or a film on the surface of the liquid. Inconsistent results in downstream applications can also be a sign of solubility problems.

Q3: Can I dissolve this compound directly in water?

A3: While short-chain fatty acyl-CoAs have some water solubility, it is generally not recommended for long-chain variants like this compound. Direct dissolution in water will likely result in the formation of micelles or precipitates, leading to an inaccurate final concentration and poor availability of the molecule for your experiments.

Q4: How should I store my this compound stock solutions?

A4: For optimal stability, stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Precipitate forms after dissolving this compound
  • Cause: The concentration of the LCFA-CoA exceeds its solubility limit in the chosen solvent, or the temperature of the solution has dropped, causing the compound to come out of solution.

  • Solution:

    • Solvent Selection: Use a small amount of an organic co-solvent like ethanol (B145695) or DMSO to initially dissolve the LCFA-CoA before adding it to your aqueous buffer.

    • Carrier Proteins: Complexing the LCFA-CoA with a carrier protein like bovine serum albumin (BSA) can significantly enhance its solubility in aqueous solutions.

    • Sonication: Gentle sonication can help to disperse the LCFA-CoA and break up small aggregates, but be cautious as excessive sonication can lead to degradation.

    • Temperature Control: Ensure the solution is maintained at a consistent temperature during preparation and use.

Issue 2: Inconsistent results in enzymatic assays
  • Cause: Poor solubility can lead to an unknown and variable concentration of the substrate available to the enzyme. The LCFA-CoA may be forming micelles, which can inhibit enzyme activity or are not accessible to the enzyme's active site.

  • Solution:

    • BSA Complexation: This is a widely used method to ensure a consistent and monomeric supply of the LCFA-CoA to the enzyme. The molar ratio of LCFA-CoA to BSA is critical and should be optimized for your specific assay.

    • Detergent Use: In some cell-free systems, a non-ionic detergent at a concentration below its critical micelle concentration (CMC) can help to solubilize the LCFA-CoA. However, this must be carefully tested as detergents can also inhibit enzyme activity.

    • Solution Preparation Confirmation: Always prepare fresh dilutions from a well-prepared stock solution for each experiment to minimize variability.

Quantitative Data Summary

For effective solubilization of long-chain fatty acyl-CoAs, complexing with Bovine Serum Albumin (BSA) is a common and recommended practice. The following table provides a starting point for preparing LCFA-CoA:BSA complexes.

ParameterRecommended Value/RangeNotes
LCFA-CoA to BSA Molar Ratio 2:1 to 4:1Start with a lower ratio and optimize for your specific application.
BSA Concentration 10-20% (w/v) in bufferPrepare a fatty-acid-free BSA stock solution.
Incubation Temperature 37°CThis helps to facilitate the binding of the LCFA-CoA to BSA.
Incubation Time 15-30 minutesGentle mixing during incubation can improve complex formation.

Experimental Protocols

Protocol 1: Solubilization of this compound using Bovine Serum Albumin (BSA)
  • Prepare a BSA Stock Solution: Dissolve fatty-acid-free BSA in your desired aqueous buffer (e.g., PBS, Tris-HCl) to a final concentration of 10% (w/v). Gently mix to avoid frothing.

  • Prepare LCFA-CoA Stock: Dissolve the this compound in a minimal amount of ethanol. For example, dissolve 1 mg of the LCFA-CoA in 50-100 µL of ethanol.

  • Complexation: While gently vortexing the BSA solution, slowly add the ethanolic this compound solution dropwise to achieve the desired molar ratio.

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes with gentle agitation.

  • Final Preparation: The resulting solution should be clear. It can now be diluted to the final working concentration in your assay buffer.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G cluster_0 Troubleshooting Workflow A Start: Solubility Issue (Precipitate, Cloudiness) B Use Organic Co-solvent (e.g., Ethanol, DMSO) A->B C Complex with BSA A->C D Apply Gentle Sonication A->D E Is the solution clear? B->E C->E D->E F Proceed with Experiment E->F Yes G Re-evaluate Concentration and Solvent Choice E->G No G->A

A troubleshooting workflow for addressing solubility issues with long-chain fatty acyl-CoAs.

Simplified Fatty Acid β-Oxidation Pathway

Long-chain fatty acyl-CoAs like this compound are substrates for mitochondrial β-oxidation.

G cluster_1 Mitochondrial β-Oxidation LCFA_CoA Long-Chain Fatty Acyl-CoA (e.g., this compound) Transport CPT1/CACT/CPT2 Transport into Mitochondria LCFA_CoA->Transport Oxidation1 Acyl-CoA Dehydrogenase (e.g., VLCAD) Transport->Oxidation1 Hydration Enoyl-CoA Hydratase Oxidation1->Hydration Oxidation2 3-Hydroxyacyl-CoA Dehydrogenase Hydration->Oxidation2 Thiolysis Thiolase Oxidation2->Thiolysis Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Thiolysis->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (re-enters cycle) Thiolysis->Shorter_Acyl_CoA Shorter_Acyl_CoA->Oxidation1

A simplified diagram of the mitochondrial fatty acid β-oxidation pathway.

Validation & Comparative

A Comparative Analysis of trans-19-methyleicos-2-enoyl-CoA and Other trans-2-enoyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acyl-CoA molecules is critical for deciphering metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of the very-long-chain, branched-chain fatty acyl-CoA, trans-19-methyleicos-2-enoyl-CoA, and other more common trans-2-enoyl-CoAs, supported by available experimental data and methodologies.

While specific biochemical data for this compound is limited in current literature, we can infer its properties and metabolic fate by examining the enzymes that process structurally similar molecules. This comparison focuses on the key enzymes involved in the metabolism of trans-2-enoyl-CoAs: trans-2-enoyl-CoA reductase (TECR) and enoyl-CoA hydratase (ECH).

Introduction to trans-2-enoyl-CoAs

Trans-2-enoyl-CoAs are pivotal intermediates in both the synthesis and degradation of fatty acids. In fatty acid elongation, they are the substrate for trans-2-enoyl-CoA reductase (TECR), the final enzyme in the elongation cycle.[1][2] Conversely, in β-oxidation, they are hydrated by enoyl-CoA hydratase (ECH) to form L-3-hydroxyacyl-CoA.[3][4] The structure of the acyl chain, including its length and the presence of branches, significantly influences the efficiency with which these enzymes process the molecule.

This compound is a very-long-chain fatty acyl-CoA (VLCFA) with a methyl branch at the antepenultimate carbon (an anteiso fatty acid).[5] VLCFAs (fatty acids with more than 20 carbons) and branched-chain fatty acids (BCFAs) have distinct metabolic pathways and physiological roles compared to their more common straight-chain, long-chain counterparts.[6][7]

Comparative Enzyme Kinetics

Trans-2-enoyl-CoA Reductase (TECR)

TECR catalyzes the NADPH-dependent reduction of the trans-2 double bond in the final step of fatty acid elongation.[1][2] Studies on different TECR isoforms have revealed preferences for certain chain lengths.

SubstrateEnzyme SourceKm (µM)Vmax or Relative ActivityReference
Crotonyl-CoA (C4)Euglena gracilis (recombinant)68-[8]
trans-2-Hexenoyl-CoA (C6)Euglena gracilis (recombinant)91-[8]
Crotonyl-CoA (C4)Treponema denticola (tdTer)-High Activity[9]
Hexenoyl-CoA (C6)Treponema denticola (tdTer)-Moderate Activity[9]
Dodecenoyl-CoA (C12)Treponema denticola (tdTer)-Low Activity[9]

Note: This table summarizes available quantitative data. The absence of data for very-long-chain and branched-chain substrates highlights a gap in the current research landscape.

Based on the available data, many characterized TECR enzymes show a preference for shorter to medium-chain substrates. The bulky nature and hydrophobicity of a C21 branched-chain substrate like this compound may result in a lower affinity (higher Km) and/or a lower turnover rate (lower Vmax) with common TECR isoforms. However, specific elongase systems are known to produce VLCFAs, implying the existence of TECR isoforms or related enzymes with activity towards these longer substrates.[2]

Enoyl-CoA Hydratase (ECH)

ECH catalyzes the hydration of the trans-2 double bond in the second step of β-oxidation.[3][4] The activity of ECH also varies with substrate chain length, and different isoforms exist in mitochondria and peroxisomes, the latter being responsible for the degradation of VLCFAs and BCFAs.[1][6]

SubstrateEnzyme SourceKm (µM)Relative Vmax (%)Reference
Crotonyl-CoA (C4)Bovine Liver (mitochondrial)25100F. M. Clarke et al. (1975)
Hexenoyl-CoA (C6)Bovine Liver (mitochondrial)10115F. M. Clarke et al. (1975)
Decenoyl-CoA (C10)Bovine Liver (mitochondrial)470F. M. Clarke et al. (1975)
Palmitoleoyl-CoA (C16:1)Bovine Liver (mitochondrial)220F. M. Clarke et al. (1975)

Generally, the rate of hydration by mitochondrial ECH decreases as the acyl chain length increases.[10] Peroxisomes are the primary site for the β-oxidation of VLCFAs and BCFAs.[1][6] This process involves specialized enzymes, including peroxisomal ECH isoforms, which are expected to have a higher affinity and activity for substrates like this compound compared to their mitochondrial counterparts.

Metabolic Pathways and Physiological Significance

The metabolic pathways involving trans-2-enoyl-CoAs are fundamental to lipid metabolism. The fate of this compound is likely determined by its cellular location and the specific enzymes present.

Fatty Acid Elongation

The synthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum through a four-step elongation cycle.

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA

Figure 1: Fatty Acid Elongation Cycle.

Given that 19-methyleicosanoic acid is an anteiso-BCFA, its synthesis would likely involve the use of a branched-chain primer, such as 2-methylbutyryl-CoA (derived from isoleucine), in the initial steps of fatty acid synthesis, followed by elongation.[5][11]

β-Oxidation

The degradation of fatty acids occurs primarily in the mitochondria and peroxisomes. Peroxisomal β-oxidation is crucial for VLCFAs and BCFAs.

Beta_Oxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA (Cn) Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (Cn) Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA (Cn) Hydroxyacyl_CoA->Ketoacyl_CoA Shortened_Acyl_CoA Acyl-CoA (Cn-2) + Acetyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA

Figure 2: β-Oxidation Pathway.

The methyl branch in this compound does not sterically hinder the initial steps of β-oxidation. However, as the chain is shortened, the methyl group will eventually be near the reactive center, at which point α-oxidation may be required to proceed with further degradation.[12]

Experimental Protocols

General Assay for trans-2-enoyl-CoA Reductase Activity

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.[13]

Materials:

  • 100 mM Potassium phosphate (B84403) buffer, pH 6.2

  • 0.4 mM NADPH

  • 0.5 mM trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA or custom synthesized this compound)

  • Purified or partially purified enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer, NADPH, and the trans-2-enoyl-CoA substrate in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

TECR_Assay_Workflow Prepare_Mix Prepare Reaction Mix (Buffer, NADPH, Substrate) Equilibrate Equilibrate Temperature Prepare_Mix->Equilibrate Add_Enzyme Add Enzyme Equilibrate->Add_Enzyme Measure_Absorbance Monitor A340 Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate Activity Measure_Absorbance->Calculate_Activity

Figure 3: TECR Activity Assay Workflow.

Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of various acyl-CoA species in biological samples.[14][15][16]

General Procedure:

  • Extraction: Extract acyl-CoAs from tissue or cell samples using an appropriate method, such as solid-phase extraction or liquid-liquid extraction.

  • Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C8 or C18 column is typically used with a gradient elution of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: Detect and quantify the eluted acyl-CoAs using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a specific product ion after fragmentation.

Conclusion

This compound represents a class of very-long-chain, branched-chain fatty acyl-CoAs whose metabolic intricacies are still being unraveled. Based on the known substrate specificities of the key enzymes TECR and ECH, it is plausible that this molecule is a poorer substrate for the more common enzyme isoforms compared to shorter, straight-chain trans-2-enoyl-CoAs. However, the existence of specialized metabolic pathways in peroxisomes for VLCFAs and BCFAs suggests that dedicated enzymatic machinery is in place for its synthesis and degradation. Further research, including the synthesis of this compound and its testing with purified enzyme isoforms, is necessary to fully elucidate its biochemical properties and physiological significance. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

A Comparative Guide to Branched-Chain Fatty Acids in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Iso- vs. Anteiso-Branched-Chain Fatty Acids and their Metabolic and Inflammatory Effects

Introduction

While specific research on the role of "trans-19-methyleicos-2-enoyl-CoA" in disease models is not currently available in published literature, this molecule belongs to the broader class of branched-chain fatty acids (BCFAs). BCFAs are increasingly recognized for their significant roles in metabolic and inflammatory processes. This guide provides a comparative analysis of the two main types of BCFAs, iso- and anteiso-BCFAs, based on available experimental data. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these molecules.

Branched-chain fatty acids are characterized by a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon of the fatty acid chain.[1][2] These structural differences influence their physiological effects.[3] BCFAs are found in dairy products, ruminant meat, and some fermented foods.[4] Growing evidence suggests an association between BCFA levels and metabolic health, with lower levels of iso-BCFAs observed in obese individuals.[1][5]

Comparative Effects of Iso- and Anteiso-BCFAs on Gene Expression

Experimental data from in vitro studies on human cell lines, such as hepatocytes (HepG2) and visceral adipocytes, have revealed distinct effects of iso- and anteiso-BCFAs on genes involved in lipid metabolism and inflammation.

Table 1: Comparative Effects of Iso- and Anteiso-BCFAs on Gene Expression in Human Hepatocytes (HepG2)

GeneFunctionIso-BCFA (14-methylpentadecanoic acid) EffectAnteiso-BCFA (12-methyltetradecanoic acid) EffectReference
FASN Fatty Acid SynthaseLowered expressionIncreased mRNA levels[3]
SREBP1 Sterol Regulatory Element-Binding Protein 1Lowered expressionNo influence on expression[3]
CRP C-Reactive ProteinLowered expressionIncreased mRNA levels[3]
IL-6 Interleukin 6Lowered expressionIncreased mRNA levels[3]

Table 2: Comparative Effects of Iso- and Anteiso-BCFAs on Gene Expression in Human Visceral Adipocytes

GeneFunctionIso-BCFA (14-methylpentadecanoic acid) EffectAnteiso-BCFA (12-methyltetradecanoic acid) EffectReference
SCD1 Stearoyl-CoA DesaturaseDecreased expressionDecreased expression[1][5]
ELOVL6 Fatty Acid Elongase 6Decreased expressionNot specified[5]
ALOX-15 Arachidonate 15-LipoxygenaseDecreased expressionDecreased expression[3]
IL-6 Interleukin 6Decreased expressionIncreased expression[5]

Experimental Protocols

1. Cell Culture and Treatment with BCFAs

This protocol describes the general procedure for treating cell lines with BCFAs to assess their effects on gene expression.

  • Cell Lines: Human visceral adipocytes or HepG2 cells are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • BCFA Preparation: Iso-BCFA (e.g., 14-methylpentadecanoic acid) and anteiso-BCFA (e.g., 12-methyltetradecanoic acid) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Treatment: Cells are incubated with various concentrations of the selected iso- and anteiso-BCFAs for a specified period (e.g., 48 hours). Control cells are treated with the vehicle (DMSO) alone.

2. Gene Expression Analysis via Real-Time PCR

Following treatment, the effects of BCFAs on target gene expression are quantified using real-time PCR.

  • RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable RNA extraction kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the genes of interest (e.g., FASN, SREBP1, CRP, IL-6) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method.

3. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of Fatty Acid Uptake

This protocol is used to confirm the uptake of BCFAs by the cells.

  • Lipid Extraction: Total lipids are extracted from cell pellets and media using a chloroform-methanol solution.

  • Derivatization: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride/methanol solution.

  • GC/MS Analysis: The FAMEs are then analyzed by GC/MS to identify and quantify the specific BCFAs.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Fatty Acids in Metabolism and Inflammation

Short-chain fatty acids (SCFAs), which are structurally related to BCFAs, exert their effects through two primary signaling pathways: inhibition of histone deacetylases (HDACs) and activation of G-protein-coupled receptors (GPCRs), such as GPR41 and GPR43.[7][8] These pathways are crucial in regulating metabolism and inflammation.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular BCFA Branched-Chain Fatty Acid (BCFA) GPCR G-Protein-Coupled Receptor (GPCR) BCFA->GPCR G_Protein G-Protein Activation GPCR->G_Protein Downstream Downstream Signaling Cascades G_Protein->Downstream Metabolic_Regulation Metabolic Regulation Downstream->Metabolic_Regulation Inflammatory_Response Inflammatory Response Downstream->Inflammatory_Response

Caption: General signaling pathway for BCFAs via GPCRs.

Experimental Workflow for Comparing Iso- and Anteiso-BCFA Effects

The following diagram illustrates a typical experimental workflow for investigating the differential effects of iso- and anteiso-BCFAs on cellular models.

cluster_workflow Experimental Workflow Start Cell Culture (e.g., HepG2, Adipocytes) Treatment Treatment Groups Start->Treatment Control Control (Vehicle) Treatment->Control Iso Iso-BCFA Treatment->Iso Anteiso Anteiso-BCFA Treatment->Anteiso Incubation Incubation (e.g., 48h) Control->Incubation Iso->Incubation Anteiso->Incubation Analysis Analysis Incubation->Analysis Gene_Expression Gene Expression (RT-PCR) Analysis->Gene_Expression Lipid_Uptake Lipid Uptake (GC/MS) Analysis->Lipid_Uptake Data_Comparison Comparative Data Analysis Gene_Expression->Data_Comparison Lipid_Uptake->Data_Comparison

Caption: Workflow for comparing iso- and anteiso-BCFA effects.

Conclusion

The available evidence indicates that iso- and anteiso-BCFAs can have divergent effects on genes related to lipid metabolism and inflammation. Specifically, iso-BCFAs appear to exhibit anti-inflammatory and lipid-lowering properties in vitro, while anteiso-BCFAs may have opposing effects in some contexts. These findings suggest that the specific structure of BCFAs is a critical determinant of their biological activity.

Further research is warranted to elucidate the precise mechanisms of action for different BCFAs and to evaluate their therapeutic potential in various disease models. Investigating less-studied BCFAs, such as "this compound," could reveal novel insights into the role of these fatty acids in health and disease.

References

"trans-19-methyleicos-2-enoyl-CoA" levels in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of trans-19-methyleicos-2-enoyl-CoA, with no published studies to date directly comparing its levels in healthy versus diseased tissues. This lack of quantitative data prevents a comparative analysis of its potential role as a biomarker or its involvement in pathological processes.

Despite the availability of this and related lipid molecules from commercial suppliers for research purposes, investigations into their biological concentrations remain unpublished. Broader searches for similar long-chain and branched-chain fatty acyl-CoAs also failed to yield specific quantitative comparisons in healthy versus diseased states. While the scientific community recognizes the general importance of this class of molecules in cellular metabolism and their association with certain metabolic disorders, the specific roles of individual branched-chain acyl-CoAs are largely undefined.

This absence of foundational research means that critical information, including experimental protocols for the measurement of this compound in biological samples and its potential signaling pathways, is not available.

The Landscape of Acyl-CoA Research

Research into fatty acyl-Coenzyme A (acyl-CoA) species is crucial for understanding cellular energy metabolism. Acyl-CoAs are central intermediates in fatty acid metabolism, and disruptions in their levels are implicated in a variety of diseases, including inherited metabolic disorders. Very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are known to be involved in critical biological functions, and their dysregulation can lead to pathological conditions.

However, the focus of much of the current research is on the broader categories of these lipids or the enzymes responsible for their metabolism. The specific quantification and comparison of individual, structurally unique acyl-CoAs like this compound in different health states have not yet been reported in the scientific literature.

Future Directions

The lack of data on this compound highlights a potential area for future research. The development of sensitive and specific analytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be a critical first step. Such methods would enable researchers to begin quantifying the levels of this and other rare acyl-CoAs in various biological tissues.

Subsequent studies could then explore how the concentrations of these molecules differ in various diseases, potentially uncovering new biomarkers for diagnosis or prognosis, or revealing novel therapeutic targets. Understanding the metabolic pathways in which these unique lipids participate will be essential to elucidating their physiological and pathological significance.

Due to the absence of experimental data, a quantitative comparison table and detailed experimental protocols for this compound cannot be provided at this time. Similarly, a signaling pathway or experimental workflow diagram cannot be generated. Researchers interested in this molecule are encouraged to pioneer investigations into its biological roles.

A Comparative Guide to the Metabolism of trans-2-enoyl-CoA Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fates of trans-2-enoyl-CoA species, a class of intermediates central to lipid metabolism. While the specific metabolism of "trans-19-methyleicos-2-enoyl-CoA" is not extensively documented in publicly available literature, this guide focuses on the well-established pathways that metabolize the broader class of trans-2-enoyl-CoA molecules. Understanding these pathways is crucial for research into metabolic disorders, drug development targeting lipid metabolism, and the study of cellular energy homeostasis.

trans-2-enoyl-CoA is a critical intermediate at the crossroads of two major metabolic pathways: fatty acid β-oxidation (catabolic) and fatty acid elongation (anabolic). The direction of its metabolic flux is dependent on the cell's energetic state and the specific enzymes present. This guide will compare these two pathways, detail the key enzymes involved, and provide relevant experimental protocols for their study.

Comparative Analysis of Metabolic Pathways

trans-2-enoyl-CoA can be either degraded to produce energy in the form of acetyl-CoA or utilized as a building block for the synthesis of longer chain fatty acids. The key distinction lies in the enzymatic reactions that follow the formation of this intermediate.

FeatureFatty Acid β-OxidationFatty Acid Elongation
Metabolic Goal Catabolic: Energy production (ATP)Anabolic: Synthesis of very-long-chain fatty acids (VLCFAs)
Primary Location Mitochondria and PeroxisomesEndoplasmic Reticulum
Key Enzyme Enoyl-CoA Hydratasetrans-2-enoyl-CoA Reductase (TECR)
Next Intermediate 3-Hydroxyacyl-CoAAcyl-CoA (chain elongated by 2 carbons)
Cofactor Requirement H₂ONADPH
Overall Process Shortens the fatty acyl chain by two carbonsLengthens the fatty acyl chain by two carbons

Key Enzymes in trans-2-enoyl-CoA Metabolism

The fate of trans-2-enoyl-CoA is determined by a competing set of enzymes with distinct substrate specificities and cellular localizations.

Enzymes of β-Oxidation

In β-oxidation, trans-2-enoyl-CoA is hydrated by enoyl-CoA hydratase . There are different isoforms of this enzyme with varying specificities. For instance, rat liver peroxisomes contain two multifunctional proteins (MFP-1 and MFP-2) with hydratase activity. MFP-1 is involved in the degradation of straight-chain fatty acids, while MFP-2 appears to be involved in the degradation of the side chain of cholesterol for bile acid synthesis[1]. These enzymes exhibit stereospecificity, with MFP-1 producing L-3-hydroxyacyl-CoA and MFP-2 producing D-3-hydroxyacyl-CoA[1].

Enzymes of Fatty Acid Elongation

In the fatty acid elongation cycle, trans-2-enoyl-CoA reductase (TECR) catalyzes the reduction of trans-2-enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons[2][3]. This reaction is NADPH-dependent[3]. The activity of TECR is crucial for the synthesis of very-long-chain fatty acids (VLCFAs), which have unique physiological functions[2][3].

Quantitative Enzyme Data

The following table summarizes kinetic data for a representative trans-2-enoyl-CoA reductase from Euglena gracilis, which can utilize both NADH and NADPH. This highlights the potential for variation in cofactor preference between organisms and cellular compartments.

SubstrateK_m (μM)Electron DonorK_m (μM)Specific Activity Reference
Crotonyl-CoA (C4)68NADH109[4]
trans-2-Hexenoyl-CoA (C6)91NADH-[4]
Crotonyl-CoA (C4)-NADPH119[4]

Note: The specific activity for NADH was 2-3 fold higher than for NADPH with crotonyl-CoA as the substrate[4].

Signaling Pathways and Metabolic Regulation

The balance between β-oxidation and fatty acid elongation is tightly regulated by the energy status of the cell. High levels of ATP and NADH would favor fatty acid elongation for energy storage, while low energy levels (high AMP/ATP ratio) would promote β-oxidation to generate ATP.

cluster_beta_oxidation β-Oxidation cluster_elongation Fatty Acid Elongation Fatty_Acyl_CoA Fatty Acyl-CoA trans_2_enoyl_CoA trans-2-enoyl-CoA Fatty_Acyl_CoA->trans_2_enoyl_CoA Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->trans_2_enoyl_CoA 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA trans_2_enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Elongated_Acyl_CoA Elongated Acyl-CoA (n+2 carbons) trans_2_enoyl_CoA->Elongated_Acyl_CoA trans-2-enoyl-CoA Reductase (TECR) (NADPH) 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Metabolic fate of trans-2-enoyl-CoA.

Experimental Protocols

The analysis of acyl-CoA species is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of long-chain fatty acyl-CoAs from biological tissues.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Homogenize 100-200 mg of frozen tissue in a suitable buffer.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the tissue homogenate onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with ammonium (B1175870) hydroxide).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of specific acyl-CoAs. A neutral loss scan of 507 Da can be used for profiling complex mixtures of acyl-CoAs[5].

    • Quantification: Generate a standard curve using known concentrations of acyl-CoA standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

Tissue Tissue Sample (100-200 mg) Homogenization Homogenization Tissue->Homogenization SPE Solid Phase Extraction (C18 Cartridge) Homogenization->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Workflow for Acyl-CoA analysis.

Conclusion

The metabolism of trans-2-enoyl-CoA is a pivotal point in lipid metabolism, directing fatty acids towards either energy production or the synthesis of essential complex lipids. The comparative analysis of β-oxidation and fatty acid elongation pathways highlights the distinct enzymatic machinery, subcellular localizations, and regulatory mechanisms that govern the fate of this key intermediate. For researchers in metabolic diseases and drug development, a thorough understanding of these competing pathways and the analytical methods to study them is fundamental for identifying novel therapeutic targets and diagnostic markers.

References

Comparative Guide to "trans-19-methyleicos-2-enoyl-CoA" Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic context of trans-19-methyleicos-2-enoyl-CoA, a very-long-chain, branched-chain fatty acyl-CoA. Direct experimental data for this specific molecule is limited in the current scientific literature. Therefore, this guide draws comparisons from the broader understanding of the metabolism of similar molecules, particularly the enzymes responsible for the conversion of trans-2-enoyl-CoA intermediates in various organisms.

Introduction to this compound

This compound is the activated form of 19-methyleicosanoic acid, a C21 branched-chain fatty acid. While this specific fatty acid has been identified in organisms such as the sponge Chondrosia reniformis and the fungus Monascus purpureus, its metabolic pathway is not fully elucidated.[1] Based on established principles of fatty acid metabolism, this compound is an intermediate in the elongation of very-long-chain fatty acids (VLCFAs).

The biosynthesis of VLCFAs occurs through a four-step elongation cycle catalyzed by a complex of enzymes. This compound would be the product of the third step (dehydration) and the substrate for the fourth and final step (reduction) of this cycle. The key enzyme in this final step is the trans-2-enoyl-CoA reductase .

The Fatty Acid Elongation Cycle

The fatty acid elongation cycle is a conserved pathway in eukaryotes, responsible for the synthesis of fatty acids with chain lengths of C18 and longer. The cycle consists of four reactions that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA chain.

Fatty_Acid_Elongation_Cycle Acyl_CoA Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_n+2) Acyl_CoA->Ketoacyl_CoA Condensation (Elongase) Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (C_n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (3-Ketoacyl-CoA reductase) Enoyl_CoA trans-2-Enoyl-CoA (C_n+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA dehydratase) Elongated_Acyl_CoA Acyl-CoA (C_n+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-Enoyl-CoA reductase)

Figure 1: The eukaryotic fatty acid elongation cycle.

Comparative Analysis of trans-2-enoyl-CoA Reductase Activity

The reduction of trans-2-enoyl-CoA to its corresponding saturated acyl-CoA is catalyzed by the enzyme trans-2-enoyl-CoA reductase. This enzyme is a critical component of fatty acid elongation and has been characterized in several species. While specific data for this compound as a substrate is unavailable, a comparison of the enzyme's activity with other substrates provides insight into its potential metabolism.

SpeciesEnzymeSubcellular LocationSubstrate(s) StudiedKmVmaxCofactorReference
Saccharomyces cerevisiae (Yeast)Tsc13Endoplasmic ReticulumC16:1-trans-2-enoyl-CoANot reportedNot reportedNADPH[2]
Homo sapiens (Human)TECREndoplasmic ReticulumC16:1-trans-2-enoyl-CoANot reportedNot reportedNADPH[2]
Euglena gracilisMitochondrial trans-2-enoyl-CoA reductaseMitochondriaCrotonyl-CoA (C4)68 µMNot reportedNADH/NADPH[3]
trans-2-Hexenoyl-CoA (C6)91 µMNot reportedNADH/NADPH[3]
Eimeria tenellaEnoyl-ACP Reductase (ENR)ApicoplastCrotonyl-CoA (C4)40 µM10 µmol·min-1NADH[4]

Note: The enzyme in Eimeria tenella is an enoyl-ACP reductase, part of the type II fatty acid synthase (FAS) system, which is distinct from the fatty acid elongation system but catalyzes a similar reaction.

Experimental Protocols

The following is a generalized protocol for a spectrophotometric assay of trans-2-enoyl-CoA reductase activity, which can be adapted for specific substrates like this compound.

Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NAD(P)H.

Materials:

  • Purified or partially purified enzyme preparation

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • NADPH or NADH solution (e.g., 10 mM stock)

  • trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA or chemically synthesized this compound) (e.g., 10 mM stock)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the desired concentration of NAD(P)H.

  • Add the enzyme preparation to the cuvette and incubate for a few minutes to establish a baseline reading.

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • The rate of NAD(P)H oxidation is proportional to the enzyme activity. The molar extinction coefficient for NAD(P)H at 340 nm is 6.22 mM-1cm-1.

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare assay buffer A1 Add buffer and NAD(P)H to cuvette P1->A1 P2 Prepare NAD(P)H stock P2->A1 P3 Prepare substrate stock A3 Initiate reaction with substrate P3->A3 P4 Purify/prepare enzyme A2 Add enzyme and establish baseline P4->A2 A1->A2 A2->A3 A4 Monitor A340 decrease A3->A4 D1 Calculate rate of A340 change A4->D1 D2 Determine enzyme activity using Beer-Lambert law D1->D2

Figure 2: General workflow for the spectrophotometric assay of trans-2-enoyl-CoA reductase.

Signaling and Metabolic Pathways

The metabolism of this compound is integrated into the broader network of fatty acid and lipid metabolism. The product of its reduction, 19-methyleicosanoyl-CoA, can be incorporated into various complex lipids, such as sphingolipids and glycerolipids, or be further metabolized. In mammals, a related branched-chain fatty acid, 18-methyleicosanoic acid, is a key component of hair lipids, suggesting a structural role.[5]

The regulation of the fatty acid elongation pathway is complex and responds to various cellular signals, including nutrient availability and developmental cues.

Metabolic_Integration cluster_elongation Fatty Acid Elongation cluster_downstream Downstream Metabolism Enoyl_CoA This compound Acyl_CoA 19-Methyleicosanoyl-CoA Enoyl_CoA->Acyl_CoA trans-2-Enoyl-CoA reductase Sphingolipids Sphingolipids Acyl_CoA->Sphingolipids Glycerolipids Glycerolipids Acyl_CoA->Glycerolipids Structural_Lipids Structural Lipids (e.g., in hair) Acyl_CoA->Structural_Lipids Nutrient_Status Nutrient Status Nutrient_Status->Enoyl_CoA Regulation Hormonal_Signals Hormonal Signals Hormonal_Signals->Enoyl_CoA Regulation

References

Comparative Analysis of Mutant Enzyme Interactions with Long-Chain trans-2-Enoyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Enzyme Families and Their Relevance

Long-chain and very-long-chain trans-2-enoyl-CoA molecules are key intermediates in fatty acid metabolism. The primary enzyme families that interact with these substrates are:

  • Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the initial α,β-dehydrogenation step in each cycle of mitochondrial fatty acid β-oxidation.[1][2] There are several members of this family with varying substrate specificities, including very-long-chain acyl-CoA dehydrogenase (VLCAD), long-chain acyl-CoA dehydrogenase (LCAD), and medium-chain acyl-CoA dehydrogenase (MCAD).[1][3] Mutations in these enzymes can lead to serious metabolic disorders.[1]

  • trans-2-Enoyl-CoA Reductases: These enzymes catalyze the final reduction step in the fatty acid elongation cycle, which produces very-long-chain fatty acids.[4] They are also involved in the metabolism of unsaturated fatty acids.[5]

Quantitative Comparison of Mutant Enzyme Kinetics

The following tables summarize the kinetic parameters of wild-type and mutant acyl-CoA dehydrogenases with various long-chain acyl-CoA substrates. This data provides a quantitative comparison of how specific mutations affect enzyme performance.

Table 1: Kinetic Parameters of Human Wild-Type and K304E Mutant Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Substrate (Acyl-CoA)EnzymeK_m_ (µM)V_max_ (s⁻¹)V_max_/K_m_ (s⁻¹µM⁻¹)
Octanoyl-CoA (C8)Wild-Type MCAD2.511.14.44
K304E Mutant10.011.11.11
Dodecanoyl-CoA (C12)Wild-Type MCAD1.53.32.2
K304E Mutant1.54.32.87

Data adapted from a study on purified recombinant human MCAD expressed in E. coli. The K304E mutation is a common cause of MCAD deficiency. While the V_max_ with octanoyl-CoA is similar to the wild-type, the fourfold higher K_m_ results in a significantly lower catalytic efficiency. Interestingly, the mutant shows a shift in substrate specificity, with a higher catalytic efficiency for dodecanoyl-CoA compared to the wild-type enzyme.[6]

Table 2: Substrate Specificity of Novel Human Acyl-CoA Dehydrogenases

Substrate (Acyl-CoA)ACAD9 (% relative activity)ACAD11 (% relative activity)
C16-CoA10020
C18-CoA8040
C20-CoA4080
C22-CoA20100
C24-CoA1060
C26-CoA530

Data represents the relative activity of recombinant human ACAD9 and ACAD11 towards a range of long and very-long-chain acyl-CoA substrates. This highlights the distinct substrate specificities within the ACAD family, with ACAD11 showing optimal activity with C22-CoA.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines of key experimental protocols.

Protocol 1: Expression and Purification of Recombinant Human MCAD (Wild-Type and K304E Mutant)
  • Expression: The cDNA for human MCAD (wild-type and K304E mutant) is cloned into an appropriate expression vector (e.g., pET vector system) and transformed into E. coli host cells. Expression is typically induced with IPTG at a reduced temperature (e.g., 28°C) to enhance the yield of active mutant protein.[6]

  • Cell Lysis: Harvested cells are resuspended in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.8) and lysed by sonication or high-pressure homogenization.

  • Purification: The soluble lysate is subjected to a series of chromatographic steps. A typical purification scheme involves:

    • Anion-exchange chromatography (e.g., Q-Sepharose).

    • Hydroxyapatite chromatography.

    • Size-exclusion chromatography (e.g., Superdex 200) for final polishing.[6]

  • Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay is considered the gold standard for measuring ACAD activity and relies on the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[8][9]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette or a 96-well microplate containing:

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.6).

    • Recombinant porcine ETF (2 µM).

    • Purified recombinant ACAD enzyme (e.g., 150 ng).[9]

  • Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen. This can be achieved by enzymatic deoxygenation using glucose, glucose oxidase, and catalase in the reaction mixture.[8]

  • Initiation of Reaction: The reaction is initiated by the addition of the acyl-CoA substrate (e.g., 25 µM).[9]

  • Data Acquisition: The decrease in ETF fluorescence is monitored over time using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.

  • Calculation of Activity: The rate of fluorescence decrease is proportional to the enzyme activity. Specific activity is typically expressed as µmol of ETF reduced per minute per mg of protein.

Signaling Pathways and Experimental Workflows

Very-Long-Chain Fatty Acid β-Oxidation Pathway

The catabolism of very-long-chain fatty acids (VLCFAs), such as the parent molecule of trans-19-methyleicos-2-enoyl-CoA, occurs primarily in peroxisomes, with subsequent oxidation of shorter chain products in the mitochondria.[10][11] The initial steps in the peroxisome involve a distinct set of enzymes compared to mitochondrial β-oxidation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA-CoA VLCFA-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA VLCFA-CoA->trans-2-Enoyl-CoA ACOX1 (Oxidation) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA EHHADH (Hydration) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA EHHADH (Dehydrogenation) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase (Thiolysis) Shorter-Acyl-CoA Shorter-Acyl-CoA 3-Ketoacyl-CoA->Shorter-Acyl-CoA Thiolase (Thiolysis) Mitochondria Mitochondria Shorter-Acyl-CoA->Mitochondria To Mitochondrial β-Oxidation Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_conclusion Conclusion Gene_Synthesis Gene Synthesis & Site-Directed Mutagenesis Protein_Expression Recombinant Protein Expression (e.g., E. coli) Gene_Synthesis->Protein_Expression Protein_Purification Protein Purification (Chromatography) Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Kinetic Assays (e.g., ETF fluorescence) Protein_Purification->Enzyme_Assay Structural_Analysis Structural Analysis (e.g., Crystallography, CD) Protein_Purification->Structural_Analysis Substrate_Synthesis Substrate Synthesis/ Procurement Substrate_Synthesis->Enzyme_Assay Data_Analysis Data Analysis (Km, Vmax, kcat) Enzyme_Assay->Data_Analysis Comparison Comparison of Mutant vs. Wild-Type Performance Data_Analysis->Comparison Structural_Analysis->Comparison

References

Safety Operating Guide

Proper Disposal of trans-19-methyleicos-2-enoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of trans-19-methyleicos-2-enoyl-CoA, a compound that requires careful handling due to its potential health and environmental effects. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulations.

Hazard and Disposal Summary

The primary hazards associated with this compound are skin sensitization and aquatic toxicity.[1] Improper disposal can lead to allergic skin reactions upon contact and long-lasting damage to aquatic ecosystems.[1][2] Therefore, this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][3][4]

Hazard ClassificationPersonal Protective Equipment (PPE)Disposal MethodEnvironmental Precautions
Skin Sensitizer, Category 1[1]Protective gloves, Lab coat, Safety glasses with side shieldsCollection in a designated, labeled, and sealed hazardous waste container for pickup by a certified waste disposal service.[1][3][4][5]Do not let product enter drains.[1] Avoid release to the environment.[1] Collect any spillage.[1]
Acute and Chronic Aquatic Hazard, Category 2[1]Standard laboratory PPEAs above.Toxic to aquatic life with long-lasting effects.[1]

Experimental Protocol for Waste Collection and Disposal

The proper disposal of this compound is not a process of in-lab neutralization but rather a systematic procedure for collection and transfer to a licensed hazardous waste management company. The following steps provide a detailed methodology for this process.

Materials:

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): protective gloves, lab coat, safety glasses with side shields

  • Spill containment kit

Procedure:

  • Designate a Waste Container:

    • Select a container that is in good condition, free of leaks or cracks, and compatible with this compound.[3][5]

    • The container must have a secure, tight-fitting lid.[5][6]

  • Label the Waste Container:

    • Before adding any waste, affix a completed hazardous waste label to the container.[3][4]

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Skin Sensitizer," "Aquatic Hazard").[3] Chemical abbreviations are not acceptable.[3]

  • Waste Collection:

    • Carefully transfer all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, into the designated hazardous waste container.[3]

    • Keep the waste container closed except when adding waste.[3][5]

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[5]

    • Ensure the storage area is away from incompatible materials.[5] Acids and bases should be stored separately.[5]

    • Use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of potential leaks.[3]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[3][7]

    • The first rinsate must be collected and disposed of as hazardous waste.[3]

    • Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

    • After triple-rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash or recycling, as per your institution's guidelines.[3][7]

  • Scheduling Waste Pickup:

    • Once the hazardous waste container is full, or in accordance with your institution's policies (e.g., every six months), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to handle it, don the appropriate PPE.[4]

    • Contain the spill using absorbent materials from a spill kit.

    • Collect the contaminated absorbent materials and place them in the designated hazardous waste container.[4]

    • Clean the spill area as appropriate and report the incident to your supervisor and EHS.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][8] Seek medical attention if irritation or a rash develops.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: this compound Waste Generation prep_container Select & Label Hazardous Waste Container start->prep_container collect_waste Transfer Waste to Container prep_container->collect_waste spill Spill? collect_waste->spill collect_spill Collect Spill Residue into Container spill->collect_spill Yes seal_container Securely Seal Container spill->seal_container No collect_spill->collect_waste store_waste Store in Designated Area with Secondary Containment seal_container->store_waste full Container Full? store_waste->full full->store_waste No schedule_pickup Schedule Pickup with EHS/Certified Vendor full->schedule_pickup Yes end End: Proper Disposal schedule_pickup->end

References

Essential Safety and Operational Guide for Handling trans-19-methyleicos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for trans-19-methyleicos-2-enoyl-CoA. The following guidance is based on best practices for handling similar long-chain fatty acyl-CoA derivatives and general laboratory biochemicals. A thorough risk assessment should be conducted by qualified personnel before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent skin and eye contact. The specific PPE for handling this compound is outlined below.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Glasses or GogglesMust meet ANSI Z87.1 standards.[1]Protects eyes from potential splashes.
Face ShieldTo be worn over safety glasses/goggles.Recommended when there is a significant splash hazard, such as when handling larger volumes or during vigorous mixing.[1][2]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.Provides a barrier against incidental skin contact.[3] Gloves should be inspected before use and changed immediately upon contamination.[1]
Body Protection Laboratory CoatStandard, properly fitting lab coat.Protects skin and personal clothing from contamination.[2][4]
Closed-toe ShoesSturdy footwear that covers the entire foot.Protects feet from spills and falling objects.[1][2]
Long PantsTo be worn under the lab coat to ensure full leg coverage.[3]
Respiratory Protection Not Generally RequiredBased on the nature of similar acyl-CoA compounds.Use of a respirator may be necessary if an aerosol is generated or if working outside of a well-ventilated area. Engineering controls like fume hoods should be the primary means of exposure reduction.[1]

Operational Plan: Handling and Storage

2.1. Engineering Controls:

  • Ventilation: All handling of this compound, especially when in solution with volatile solvents, should be performed in a well-ventilated area. A chemical fume hood is recommended for all procedures that may generate aerosols or vapors.

2.2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the area with absorbent, disposable bench paper.

  • Aliquoting and Weighing: If working with a solid form, handle it in a manner that minimizes dust generation. If working with a solution, use appropriate precision liquid handling tools to minimize splashes and aerosol formation.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow the institution's emergency procedures.

2.3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Follow the manufacturer's or supplier's recommendations for storage temperature, which is typically in a freezer at -20°C or below for long-term stability of acyl-CoA compounds.

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Disposal Plan

As this compound is a biochemical compound not classified as acutely hazardous, it can typically be disposed of as non-hazardous laboratory waste, pending institutional guidelines.

3.1. Waste Segregation:

  • Solid Waste: Used consumables (e.g., pipette tips, microfuge tubes, gloves) contaminated with the compound should be placed in a designated, sealed waste container.

  • Liquid Waste: Unused solutions of this compound in aqueous, non-hazardous buffers may be suitable for drain disposal after appropriate decontamination, if permitted by local regulations.[6][7] Solutions in hazardous solvents must be disposed of as hazardous chemical waste.

  • Empty Containers: Empty containers should be thoroughly rinsed before being discarded in the regular trash.[7]

3.2. Decontamination:

  • Work surfaces should be decontaminated after use with an appropriate cleaning agent (e.g., 70% ethanol (B145695) or a suitable laboratory disinfectant).

  • For liquid waste disposal to the sanitary sewer, decontamination via chemical means (e.g., treatment with a 10% bleach solution followed by a 20-minute contact time) may be required by institutional policy.[8]

3.3. Final Disposal:

  • All waste must be disposed of in accordance with institutional, local, and national regulations for chemical and biological waste.[6][9]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating critical safety and disposal steps.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Retrieve and Thaw Compound prep3->handle1 handle2 Weighing / Aliquoting handle1->handle2 handle3 Perform Experiment handle2->handle3 cleanup1 Segregate Waste (Solid/Liquid) handle3->cleanup1 storage1 Return to Freezer (-20°C or below) handle3->storage1 If Unused Material Remains cleanup2 Decontaminate Work Area cleanup1->cleanup2 cleanup3 Dispose of Waste per Protocol cleanup2->cleanup3 cleanup4 Doff PPE cleanup3->cleanup4

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.